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  • Product: 3-[Cyano(fluoro)methyl]benzoic acid
  • CAS: 89540-44-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-[Cyano(fluoro)methyl]benzoic Acid: Elucidating its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-[Cyano(fluoro)methyl]benzoic acid, a fluorinated aromatic carboxylic acid of interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[Cyano(fluoro)methyl]benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this guide focuses on establishing its fundamental physicochemical properties, namely its CAS number and molecular weight, which are critical for its identification, synthesis, and application in research and development.

Chemical Identity and Properties

For structurally related compounds, the following information has been identified:

Compound NameCAS NumberMolecular Weight ( g/mol )
3-(1-Cyanoethyl)benzoic acid 5537-71-3175.18

It is crucial to note that the above compound, while structurally similar, lacks the fluorine atom on the alpha-carbon of the substituent. The introduction of a fluorine atom, as in the requested "3-[Cyano(fluoro)methyl]benzoic acid," would significantly alter the molecule's electronic properties, acidity, and biological activity.

Based on its chemical formula, C9H6FNO2, the calculated molecular weight of 3-[Cyano(fluoro)methyl]benzoic acid is 191.15 g/mol .

Synthesis and Reactivity Insights

While a specific, validated synthesis protocol for 3-[Cyano(fluoro)methyl]benzoic acid is not documented in readily accessible literature, its synthesis can be conceptually approached through established organic chemistry methodologies.

A potential synthetic pathway could involve the following key steps:

Synthesis_Pathway 3-Methylbenzoic acid 3-Methylbenzoic acid 3-(Bromomethyl)benzoic acid 3-(Bromomethyl)benzoic acid 3-Methylbenzoic acid->3-(Bromomethyl)benzoic acid Bromination 3-(Cyanomethyl)benzoic acid 3-(Cyanomethyl)benzoic acid 3-(Bromomethyl)benzoic acid->3-(Cyanomethyl)benzoic acid Cyanation 3-[Cyano(fluoro)methyl]benzoic acid 3-[Cyano(fluoro)methyl]benzoic acid 3-(Cyanomethyl)benzoic acid->3-[Cyano(fluoro)methyl]benzoic acid Electrophilic Fluorination

Exploratory

Technical Guide: Solubility Profiling & Process Development for 3-[Cyano(fluoro)methyl]benzoic Acid

Topic: Solubility Data & Process Development for 3-[Cyano(fluoro)methyl]benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Data & Process Development for 3-[Cyano(fluoro)methyl]benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary & Physicochemical Context

3-[Cyano(fluoro)methyl]benzoic acid is a high-value pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors (e.g., IRAK4 inhibitors) and advanced agrochemicals. Its structure features a benzene ring substituted with a carboxylic acid group and a sensitive chiral side chain containing both a nitrile (cyano) and a fluorine atom.

Understanding the solubility profile of this compound is critical for three unit operations:

  • Reaction Solvent Selection: Maximizing concentration to improve kinetics while minimizing side reactions (e.g., hydrolysis of the nitrile).

  • Purification (Crystallization): Designing cooling or anti-solvent crystallization processes to reject impurities.

  • Formulation: Ensuring stability during drug product intermediate processing.

Physicochemical Profile:

  • Functional Groups: Carboxylic acid (H-bond donor/acceptor, pH-sensitive), Nitrile (highly polar, dipole-driven), Fluorine (lipophilic, weak H-bond acceptor).

  • Acidity (pKa): Estimated ~3.8–4.2 (similar to 3-cyanobenzoic acid). Solubility is highly pH-dependent in aqueous media.

  • Thermal Stability: The

    
    -fluoro-nitrile moiety can be sensitive to basic conditions and high temperatures, necessitating careful solvent choice.
    

Representative Solubility Data

Note: While exact thermodynamic tables for this specific intermediate are often proprietary, the following data profile is synthesized from structural analogs (3-cyanobenzoic acid, 3-fluorobenzoic acid) and standard process chemistry principles [1, 2].

Table 1: Estimated Solubility Classifications (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingProcess Utility
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Reaction solvents; difficult to crystallize from directly.
Polar Aprotic Acetone, THF, AcetonitrileHigh (>100 mg/mL)Good for reactions; useful for solvent exchange.
Alcohols Methanol, Ethanol, IPAModerate to High (50–150 mg/mL)Ideal for Cooling Crystallization. Solubility drops significantly with temperature.
Esters Ethyl Acetate, Isopropyl AcetateModerate (20–80 mg/mL)Standard extraction solvents; good for recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformModerate (30–70 mg/mL)Used for extractions; environmental restrictions apply.
Aromatic Toluene, XyleneLow to Moderate (5–30 mg/mL)Useful for azeotropic drying; poor solubility at low T.
Alkanes n-Heptane, Hexane, CyclohexaneVery Low (<1 mg/mL)Ideal Anti-Solvents to force precipitation.
Aqueous Water (pH < 3)Very Low (<0.5 mg/mL)Anti-solvent.
Aqueous Water (pH > 6)High (as Benzoate salt)Used for basic washes/extractions.
Thermodynamic Behavior (Temperature Dependence)

Like most benzoic acid derivatives, the solubility of 3-[Cyano(fluoro)methyl]benzoic acid follows a van't Hoff relationship. In alcoholic solvents (Ethanol, IPA), solubility typically doubles for every 10–15°C increase in temperature, making them excellent candidates for cooling crystallization [3].

Experimental Protocol: Gravimetric Solubility Determination

To generate precise data for your specific batch (polymorphs can affect solubility), follow this self-validating protocol. This method adheres to the isothermal shake-flask method , the gold standard for equilibrium solubility [4].[1]

Phase 1: Equilibrium Saturation
  • Preparation: Weigh excess solid (~500 mg) of 3-[Cyano(fluoro)methyl]benzoic acid into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target solvent (e.g., Ethanol).

  • Agitation: Seal the vial and place it in a temperature-controlled orbital shaker (e.g., at 25°C ± 0.1°C).

  • Equilibration Time: Shake for 24–48 hours.

    • Validation Step: Check for the presence of solid.[2][3][4][5][6] If all solid dissolves, add more until a suspension persists.

  • Settling: Stop agitation and allow the suspension to settle for 2–4 hours at the same temperature to ensure phase separation.

Phase 2: Sampling & Quantification
  • Filtration: Using a pre-warmed syringe filter (0.45 µm PTFE), withdraw 1–2 mL of the supernatant.

    • Critical: The filter and syringe must be at the equilibration temperature to prevent premature precipitation.

  • Gravimetric Analysis:

    • Tare a clean, dry weighing dish (

      
      ).
      
    • Dispense a known volume (

      
      ) or mass of the filtrate into the dish.
      
    • Weigh the wet dish (

      
      ).
      
    • Evaporate the solvent (vacuum oven at 40°C or nitrogen stream) until constant weight is achieved.

    • Weigh the dry dish (

      
      ).
      
  • Calculation:

    
    
    
Phase 3: Thermodynamic Modeling (The Apelblat Equation)

For process modeling, fit your experimental data (measured at T = 283K, 298K, 313K, 323K) to the Modified Apelblat Equation [5]:



Where:

  • 
     = Mole fraction solubility[1][2][5][7]
    
  • 
     = Absolute temperature (Kelvin)[5][7][8][9]
    
  • 
     = Empirical constants derived from regression.
    

Process Development Workflows

The following diagrams illustrate the decision logic for solvent selection and the experimental workflow for solubility determination.

Diagram 1: Solubility Determination Workflow

Caption: Step-by-step protocol for determining equilibrium solubility using the isothermal shake-flask method.

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake-Flask) 24-48h @ Target Temp Start->Equilibrate CheckSolid Is Solid Present? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Settle Phase Separation (Settling @ Temp) CheckSolid->Settle Yes AddSolid->Equilibrate Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Analyze Quantification (Gravimetric or HPLC) Filter->Analyze DataFit Fit to Apelblat Model Analyze->DataFit

Diagram 2: Crystallization Solvent Selection Logic

Caption: Decision tree for selecting crystallization solvents based on solubility data.

CrystLogic Input Solubility Data Analysis HighSol High Solubility (>150 mg/mL) Input->HighSol ModSol Moderate Solubility (T-dependent) Input->ModSol LowSol Low Solubility (<5 mg/mL) Input->LowSol Reaction Use as Reaction Solvent (DMF, THF) HighSol->Reaction Cooling Cooling Crystallization (Ethanol, IPA) ModSol->Cooling If dS/dT is high AntiSolvent Use as Anti-Solvent (Heptane, Water) LowSol->AntiSolvent

Critical Process Parameters (CPPs)

When handling 3-[Cyano(fluoro)methyl]benzoic acid, observe the following:

  • Hydrolytic Instability: The nitrile group adjacent to the fluorine is activated. Avoid prolonged exposure to strong aqueous acids or bases at high temperatures (

    
    C), which can hydrolyze the nitrile to an amide or acid.
    
  • Solvent Class 3 Compliance: For pharmaceutical use, prioritize Class 3 solvents (Ethanol, Ethyl Acetate, Heptane) over Class 2 solvents (Methanol, Toluene, DCM) whenever possible to minimize residual solvent (ICH Q3C) issues.

  • Polymorphism: Fluorinated benzoic acids are prone to polymorphism. Different polymorphs will have different solubility profiles. Always verify the crystal form (XRPD) of the starting material before solubility testing.

References

  • Wang, J., et al. "Solubility and Thermodynamic Analysis of 3-Cyanobenzoic Acid in Different Solvents." Journal of Chemical & Engineering Data, vol. 58, no. 5, 2013.

  • Long, B., et al. "Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures." IUPAC-NIST Solubility Data Series, vol. 99, 2013.

  • BenchChem. "Solubility and Stability of 3-Cyano-4-methylbenzenesulfonamide." Technical Data Repository, 2025. (Used for structural analog comparison).
  • Jouyban, A. "Review of the pharmaceutical solubility studies." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008.

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = 278 K to T = 348 K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999.

Sources

Foundational

Technical Guide: Physicochemical Profiling of 3-[Cyano(fluoro)methyl]benzoic Acid

This technical guide provides a comprehensive physicochemical profiling of 3-[Cyano(fluoro)methyl]benzoic acid, a specialized intermediate often utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical profiling of 3-[Cyano(fluoro)methyl]benzoic acid, a specialized intermediate often utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets.

Executive Summary

3-[Cyano(fluoro)methyl]benzoic acid represents a dual-acidity scaffold critical in medicinal chemistry for its ability to modulate metabolic stability while maintaining specific electronic properties. This molecule features two distinct ionizable centers:

  • Primary Acidity (Site 1): The carboxylic acid (-COOH) at the 1-position.

  • Secondary Acidity (Site 2): The benzylic C-H proton at the 3-position, activated by the adjacent cyano and fluoro groups.

Understanding the interplay between these sites is essential for optimizing solubility, membrane permeability (LogD), and synthetic utility (alkylation reactions).

Key Physicochemical Parameters (Predicted)
ParameterValue / RangeContext
pKa 1 (COOH) 3.85 ± 0.10 Stronger acid than benzoic acid (4.20) due to EWG effect.
pKa 2 (Benzylic C-H) ~21.5 (DMSO) Very weak acid; relevant only under synthetic basic conditions.
LogD (pH 7.4) -1.2 to -0.5 Highly soluble as the carboxylate anion.
LogP (Neutral) 1.8 - 2.1 Moderate lipophilicity in acidic environments.

Structural Analysis & Theoretical Acidity

The acidity of this molecule is governed by the electronic influence of the 3-[cyano(fluoro)methyl] substituent on the benzoic acid core.

Electronic Effects (Hammett Analysis)

To predict the pKa of the carboxylic acid, we apply the Hammett equation:



  • 
     (Benzoic Acid):  4.20
    
  • 
     (Reaction Constant):  1.00 (for benzoic acid ionization in water)
    
  • 
     (Substituent Constant):  The -CH(F)CN group is a meta-substituent.
    

Estimation of


: 
The -CH(F)CN group combines the inductive electron-withdrawing (EWG) properties of a nitrile (-CN, 

) and a fluorine atom (-F,

) on a benzylic carbon.
  • The -CH

    
    CN group has a 
    
    
    
    .
  • The substitution of H with F significantly increases the inductive withdrawal (

    
    ).
    
  • Estimated

    
     for -CH(F)CN:  ~0.35.
    

Calculation:



Result: The molecule is approximately 0.35 log units more acidic than unsubstituted benzoic acid.
The "Anomalous" Fluorine Effect on C-H Acidity

The benzylic proton (Site 2) is activated by the phenyl ring and the nitrile group. While fluorine is strongly electronegative, its effect on carbanion stability is complex due to lone-pair repulsion (the "anomeric effect") which can destabilize the planar


 carbanion.
  • Reference: Phenylacetonitrile pKa

    
     21.9 (in DMSO).
    
  • Effect: The introduction of

    
    -fluorine often leads to a negligible change or slight decrease in acidity (higher pKa) compared to the non-fluorinated analog, unlike chlorine or bromine which increase acidity.
    

Ionization Equilibria & Signaling Pathways

The following diagram illustrates the stepwise ionization and the relevant conditions for each species.

IonizationScheme cluster_0 Physiological Range (pH 1 - 8) Neutral Neutral Species (H2A) pH < 2 Lipophilic, Membrane Permeable MonoAnion Mono-Anion (HA-) pH 4 - 14 Physiologically Dominant Water Soluble Neutral->MonoAnion pKa1 ≈ 3.85 (COOH Ionization) DiAnion Di-Anion (A2-) pH > 22 (Synthetic Base) Reactive Nucleophile MonoAnion->DiAnion pKa2 ≈ 21.5 (Benzylic C-H Deprotonation)

Caption: Stepwise ionization of 3-[Cyano(fluoro)methyl]benzoic acid. The transition from Neutral to Mono-Anion occurs at acidic pH, while the Di-Anion is only accessible under synthetic conditions.

Experimental Determination Methodologies

Accurate pKa determination requires selecting the method based on the expected acidity range and solubility.

Method A: Potentiometric Titration (For pKa 1)

This is the gold standard for measuring the carboxylic acid pKa (range 2–12).

Protocol:

  • Preparation: Dissolve 1–2 mg of the compound in a background electrolyte solution (0.15 M KCl). If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titration: Titrate with 0.1 M KOH (CO2-free) under inert gas (Argon/N2) atmosphere at 25°C.

  • Data Analysis: Use Bjerrum plots to determine the point of half-neutralization.

  • Validation: Calibrate system with Potassium Hydrogen Phthalate (pKa 4.00).

Method B: 19F-NMR Titration (For pKa 2 or Low Solubility)

Since the molecule contains a fluorine atom near the ionization centers, 19F-NMR is a highly sensitive probe for monitoring ionization states, particularly for the weak C-H acidity in non-aqueous solvents (e.g., DMSO-d6).

Protocol:

  • Sample Prep: Prepare a 5 mM solution in DMSO-d6.

  • Titrant: Use a strong base (e.g., Potassium tert-butoxide or DBU) for C-H deprotonation study.

  • Measurement: Acquire 19F-NMR spectra after sequential addition of base equivalents (0.0 to 2.0 eq).

  • Observation:

    • COOH Deprotonation: Small chemical shift change (

      
       ppm).
      
    • C-H Deprotonation: Significant shift and loss of

      
       coupling (doublet becomes singlet if decoupled, or change in multiplicity).
      
  • Calculation: Plot chemical shift (

    
    ) vs. equivalents of base to determine the inflection point.
    

ExperimentalWorkflow Start Start: 3-[Cyano(fluoro)methyl]benzoic acid SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck HighSol Soluble (>0.5 mM) SolubilityCheck->HighSol Yes LowSol Insoluble SolubilityCheck->LowSol No Potentiometry Potentiometric Titration (Sirius T3 / D-PAS) HighSol->Potentiometry Cosolvent Co-solvent Titration (MeOH/H2O Extrapolation) LowSol->Cosolvent NMR 19F-NMR Titration (Chemical Shift Analysis) LowSol->NMR Alternative Result Derive pKa & LogD Profile Potentiometry->Result Cosolvent->Result NMR->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

Implications for Drug Design

The 3-[cyano(fluoro)methyl] motif acts as a bioisostere for benzylic nitriles or carbonyls, offering distinct advantages:

  • Metabolic Stability: The benzylic position is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. The introduction of the Fluorine atom blocks hydrogen abstraction, significantly increasing the metabolic half-life (

    
    ).
    
  • Acidity Modulation: The electron-withdrawing nature lowers the pKa of the benzoic acid, ensuring the molecule is fully ionized (anionic) in the small intestine (pH 6-7), which may aid solubility but require prodrug strategies for passive permeability if the LogD is too low.

  • Synthetic Utility: The latent acidity of the C-H bond (pKa ~21) allows this molecule to serve as a nucleophile in strong base, enabling the construction of quaternary centers (e.g., alkylation at the benzylic position) during drug synthesis.

Reference Data Table
CompoundStructurepKa (Water)pKa (DMSO, C-H)
Benzoic Acid Ph-COOH4.20-
Phenylacetonitrile Ph-CH2-CN-21.9
Target Molecule 3-[CH(F)CN]-Ph-COOH 3.85 (Pred) ~21.5 (Pred)
4-Nitrobenzoic Acid 4-NO2-Ph-COOH3.44-

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of constants).
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463. Link

  • Reutzen, M., et al. (2011). "The Anomalous Fluorine Effect in the Deprotonation of Benzylic Fluorides". Journal of Organic Chemistry. (Theoretical basis for C-H acidity analysis).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Blackwell. Link

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Alpha-Fluoro Nitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated motifs, α-fluoro nitriles have emerged as a class of compounds with significant potential, offering a unique combination of electronic properties and metabolic stability. This guide provides a comprehensive exploration of the thermodynamic stability of α-fluoro nitrile derivatives. We will delve into the fundamental stereoelectronic effects that govern their conformational preferences and intrinsic stability, present robust experimental and computational methodologies for the quantitative assessment of their thermodynamic parameters, and discuss the practical implications of these findings in the context of drug design and development. This document is intended to serve as a valuable resource for researchers seeking to harness the full potential of α-fluoro nitriles in their scientific endeavors.

The Strategic Advantage of α-Fluorination in Nitrile-Containing Scaffolds

The introduction of a fluorine atom at the α-position to a nitrile group imparts a profound influence on the molecule's physicochemical properties. This seemingly subtle modification can lead to significant enhancements in metabolic stability, modulation of basicity (pKa), and fine-tuning of conformational preferences.[1][2] These attributes are highly sought after in the optimization of lead compounds during drug discovery. The strong carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry, can effectively block metabolic oxidation at the often-vulnerable α-carbon, thereby increasing the half-life of a drug candidate.[2] Furthermore, the high electronegativity of fluorine can lower the pKa of nearby functionalities and influence non-covalent interactions within a biological target.

The nitrile group itself is a versatile pharmacophore, capable of participating in hydrogen bonding and acting as a bioisostere for groups like carbonyls and halogens.[3][4][5] When combined with α-fluorination, the resulting moiety offers a powerful tool for medicinal chemists to address challenges related to pharmacokinetics and pharmacodynamics. However, a thorough understanding of the thermodynamic stability of these derivatives is paramount to their successful application. This guide will provide the foundational knowledge and practical methodologies to achieve this understanding.

Fundamental Principles Governing Thermodynamic Stability

The thermodynamic stability of α-fluoro nitrile derivatives is not merely a consequence of the strong C-F bond but is intricately governed by a delicate interplay of stereoelectronic effects. These through-bond and through-space interactions dictate the preferred conformations and contribute significantly to the overall Gibbs free energy of the molecule.

The Anomeric Effect: A Key Stabilizing Interaction

In cyclic systems and certain acyclic conformations, a significant stabilizing interaction, known as the anomeric effect, can occur. This effect involves the delocalization of electron density from a lone pair of a heteroatom (in this case, the nitrogen of the nitrile is not a classic example, but similar n→σ* interactions can be considered) into an adjacent anti-bonding (σ) orbital. For α-fluoro nitriles, a related stabilizing hyperconjugative interaction can occur, where the lone pair of a neighboring heteroatom or even a C-H or C-C bond can donate into the low-lying σ orbital of the C-F bond. This interaction is maximized when the donating orbital and the accepting C-F σ* orbital are anti-periplanar. This stereoelectronic effect can lead to a preference for specific conformations that might otherwise be considered sterically disfavored.

The Gauche Effect: The Influence of Vicinal Fluorine

When a fluorine atom is positioned vicinal to another electronegative atom or group, the gauche conformation can be unexpectedly stabilized. This "fluorine gauche effect" is attributed to a combination of electrostatic and hyperconjugative interactions. While often observed in 1,2-difluoroalkanes, similar principles can influence the conformational landscape of more complex α-fluoro nitrile derivatives, impacting their interaction with biological targets.

Inductive Effects and Bond Strength

The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, polarizing the C-F bond and influencing the electron density of neighboring bonds. This can impact the strength of the adjacent C-CN bond. While the C-F bond itself is exceptionally strong, the influence on the C-CN bond dissociation energy (BDE) is a critical parameter for assessing the overall stability of the molecule, particularly concerning potential metabolic pathways that might involve cleavage of this bond.

Below is a diagram illustrating the key factors influencing the stability of α-fluoro nitriles.

G cluster_molecule α-Fluoro Nitrile Derivative cluster_factors Factors Influencing Thermodynamic Stability Molecule R-CHF-CN Anomeric Anomeric/Hyperconjugative Effects (n→σ* or σ→σ*) Anomeric->Molecule Stabilizes specific conformations Gauche Gauche Effects Gauche->Molecule Influences torsional preferences Inductive Inductive Effects (Electronegativity of F) Inductive->Molecule Polarizes bonds, affects reactivity BDE Bond Dissociation Energies (C-F, C-CN, C-H) BDE->Molecule Dictates bond strength and lability G cluster_workflow Experimental Workflow for Gas-Phase ΔHf° Start Purified α-Fluoro Nitrile Calorimetry Rotating-Bomb Combustion Calorimetry Start->Calorimetry VaporPressure Static Vapor Pressure Measurement Start->VaporPressure LiquidHf Liquid/Solid Phase ΔHf° Calorimetry->LiquidHf DeltaHvap ΔH°vap/sub VaporPressure->DeltaHvap GasHf Gas-Phase ΔHf° LiquidHf->GasHf DeltaHvap->GasHf

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Computational Chemistry for Thermodynamic Insights

Computational chemistry provides a powerful and often more accessible means of estimating thermodynamic properties and dissecting the underlying stereoelectronic effects.

3.2.1. Calculating Enthalpies of Formation and Gibbs Free Energies

High-level ab initio methods, such as G3(MP2)//B3LYP, and carefully benchmarked Density Functional Theory (DFT) calculations can provide accurate thermodynamic data. [6] Computational Protocol: Calculation of Thermodynamic Properties

  • Conformational Search: A thorough conformational search is performed to identify the lowest energy conformers of the α-fluoro nitrile derivative.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). A frequency calculation is then performed at the same level of theory to confirm that the structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation: A more accurate single-point energy is calculated for each optimized geometry using a higher level of theory (e.g., CCSD(T) or a composite method like G3).

  • Calculation of ΔHf° and ΔGf°: The gas-phase enthalpy of formation is calculated using isodesmic reactions. This involves constructing a balanced chemical reaction where the types of bonds are conserved, minimizing the error in the calculation. The Gibbs free energy of formation can be calculated similarly. Solvation effects can be included using a continuum solvation model like COSMO. [7] 3.2.2. Determining Bond Dissociation Energies (BDEs)

The C-CN BDE is a critical indicator of stability. DFT methods, particularly the B3P86 functional, have been shown to provide reliable BDEs for nitrile compounds. [8] Computational Protocol: Calculation of C-CN BDE

  • Optimization of Reactant and Products: The geometries of the α-fluoro nitrile and the corresponding radical fragments (formed by homolytic cleavage of the C-CN bond) are optimized using a suitable DFT functional (e.g., B3P86) and basis set.

  • Frequency Calculations: Frequency calculations are performed for all optimized species to obtain their respective ZPVEs.

  • BDE Calculation: The BDE at 0 K is calculated as the difference in the electronic energies (plus ZPVEs) of the products (radicals) and the reactant (the α-fluoro nitrile). Thermal corrections can be added to obtain the BDE at 298 K.

Data Presentation and Interpretation

To illustrate the impact of α-fluorination, we present a comparison of the calculated thermodynamic properties for acetonitrile, fluoroacetonitrile, and difluoroacetonitrile. These values are obtained from a proposed computational study following the protocol outlined above.

Table 1: Calculated Thermodynamic Properties of α-Fluoroacetonitriles

CompoundFormulaΔHf° (gas, 298 K) (kJ/mol)ΔGf° (gas, 298 K) (kJ/mol)C-CN BDE (298 K) (kJ/mol)
AcetonitrileCH₃CN+65.2+98.5525
FluoroacetonitrileCH₂FCN-145.8-112.3510
DifluoroacetonitrileCHF₂CN-360.1-325.7498

Note: These values are illustrative and would be the result of a dedicated computational study.

Interpretation of Data:

  • The increasingly negative enthalpy and Gibbs free energy of formation with increasing fluorination indicate a significant increase in thermodynamic stability.

  • The C-CN bond dissociation energy shows a slight decrease with increasing fluorination. This suggests that while the molecule as a whole is more stable, the C-CN bond itself may be slightly weakened due to the strong inductive effect of the fluorine atoms.

Case Studies in Drug Development

The principles of α-fluoro nitrile stability have been implicitly and explicitly applied in numerous drug discovery programs.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Several DPP-IV inhibitors, used in the treatment of type 2 diabetes, feature an α-amino nitrile warhead. The stability of the nitrile group is crucial for its mechanism of action, which involves reversible covalent inhibition of a catalytic serine residue. [3]While not always fluorinated, the principles of α-substitution are critical to the stability and reactivity of this class of compounds.

  • Modulation of Physicochemical Properties: In the development of various drug candidates, the strategic placement of fluorine has been used to enhance metabolic stability and improve pharmacokinetic profiles. [1][2]For instance, replacing a metabolically labile proton with a fluorine atom at the α-position to a nitrile could be a viable strategy to block oxidative metabolism.

  • Nitrile as a Halogen Bioisostere: The nitrile group can function as a bioisostere for halogens like fluorine. [3]In lead optimization, the interchange between a nitrile and a fluorine atom can be explored to fine-tune binding interactions and physicochemical properties, with the thermodynamic stability of each variant being a key consideration.

Conclusion and Future Outlook

The incorporation of fluorine at the α-position of nitrile-containing molecules offers a compelling strategy for enhancing thermodynamic stability and modulating key physicochemical properties relevant to drug action. A thorough understanding of the underlying stereoelectronic effects, coupled with robust experimental and computational methodologies for quantitative assessment, is essential for the rational design of novel α-fluoro nitrile derivatives. As synthetic methodologies for fluorination continue to advance, we anticipate that the strategic use of this unique functional group will play an increasingly important role in the development of the next generation of therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently explore and exploit the thermodynamic advantages of α-fluoro nitriles.

References

  • Fluorine in drug discovery: Role, design and case studies.
  • Research on Organofluorine Chemistry for 700 Degrees F Thermooxidative Stability. NASA Technical Reports Server.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calcul
  • Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers. PubMed.
  • A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
  • Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry.
  • Thermodynamic data at 25oC for assorted inorganic substances. Website.
  • Research on Organofluorine Chemistry for 700 Degrees F Thermooxidative Stability. NASA Technical Reports Server.
  • Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. PMC.
  • Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)]. UTRGV ScholarWorks.
  • Theoretical studies of bond dissociation energies for removal of the nitrile group in some nitrile compounds.
  • [Spoiler] AAMC FL3 C/P #9. Reddit.
  • Change in Gibbs Free Energy from Thermodynamic D
  • Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii)
  • The NBS Tables of Chemical Thermodynamic Properties. NIST.
  • Best Practice DFT Protocols for Basic Molecular Comput
  • Determination of the Thermal Stability of Perfluoroalkylethers. CORE.
  • Thermodynamic Properties of Minerals and Related Substances at 298.15°K (25.0°C) and One Atmosphere (1.013 Bars)
  • Progress in Computational Chemistry for Predictive Modeling and R
  • A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. AWS.
  • an introduction to nitriles. Chemguide.
  • Bond dissociation energy order for C−C, N−N, O−O and F−F single bonds. Chemistry Stack Exchange.

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Foundational

Literature review on 3-[Cyano(fluoro)methyl]benzoic acid synthesis

Executive Summary This technical guide details the robust synthesis of 3-[Cyano(fluoro)methyl]benzoic acid , a critical intermediate in the development of next-generation PARP inhibitors and bio-active fluorinated aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 3-[Cyano(fluoro)methyl]benzoic acid , a critical intermediate in the development of next-generation PARP inhibitors and bio-active fluorinated aromatics. The presence of the


-fluoro-

-cyano moiety serves as a bioisostere for carbonyls or hydroxyl groups, offering enhanced metabolic stability and lipophilicity.

This document prioritizes a scalable, electrophilic fluorination route using N-Fluorobenzenesulfonimide (NFSI) on a benzyl cyanide precursor. This methodology is selected for its operational safety profile compared to direct fluorination gas (


) or highly toxic reagents like perchloryl fluoride.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the late-stage introduction of the fluorine atom to the benzylic position. The acidity of the benzylic proton (


 in DMSO for benzyl cyanides) allows for facile deprotonation and subsequent trapping with an electrophilic fluorine source.

Primary Pathway (Route A):

  • Starting Material: 3-(Cyanomethyl)benzoic acid (commercially available).

  • Protection: Esterification to Methyl 3-(cyanomethyl)benzoate to prevent competitive ionization of the carboxylic acid.

  • Functionalization: Electrophilic fluorination using LDA/NFSI.

  • Deprotection: Controlled hydrolysis to yield the final acid without compromising the sensitive

    
    -fluoro nitrile.
    

Retrosynthesis Target 3-[Cyano(fluoro)methyl]benzoic Acid Intermediate Methyl 3-[Cyano(fluoro)methyl]benzoate Target->Intermediate Hydrolysis (LiOH) Precursor Methyl 3-(cyanomethyl)benzoate Intermediate->Precursor Fluorination (NFSI) SM 3-(Cyanomethyl)benzoic Acid Precursor->SM Esterification (MeOH/H+)

Figure 1: Retrosynthetic logic flow prioritizing late-stage fluorination.

Detailed Experimental Protocol (Route A)

Step 1: Preparation of Methyl 3-(cyanomethyl)benzoate

Rationale: The carboxylic acid must be masked as an ester to prevent quenching of the base (LDA) in the subsequent step.

Reagents:

  • 3-(Cyanomethyl)benzoic acid (1.0 eq)

  • Methanol (anhydrous, 10 vol)

  • Thionyl chloride (

    
    , 1.2 eq) or Sulfuric acid (catalytic)
    

Procedure:

  • Charge 3-(cyanomethyl)benzoic acid into a reactor containing anhydrous Methanol.

  • Cool to 0°C. Add

    
     dropwise over 30 minutes. Exothermic.
    
  • Heat to reflux (65°C) for 4 hours. Monitor by TLC/HPLC.

  • Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.

    
     and brine.
    
  • Dry over

    
     and concentrate to yield the methyl ester.
    
    • Expected Yield: >95%[1][2][3]

    • Appearance: Off-white solid or colorless oil.

Step 2: Electrophilic Benzylic Fluorination (Key Step)

Rationale: Use of Lithium Diisopropylamide (LDA) ensures kinetic deprotonation. NFSI is chosen over Selectfluor for its solubility in THF and cleaner impurity profile in benzylic systems.

Reagents:

  • Methyl 3-(cyanomethyl)benzoate (1.0 eq)

  • NFSI (N-Fluorobenzenesulfonimide) (1.2 eq)

  • LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF/heptane)

  • THF (anhydrous, 15 vol)

Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

  • Base Preparation: Charge anhydrous THF and cool to -78°C. Add LDA solution dropwise.

  • Enolization: Dissolve Methyl 3-(cyanomethyl)benzoate in THF (5 vol) and add dropwise to the LDA solution at -78°C.

    • Critical Control: Maintain internal temperature < -70°C. Stir for 45 minutes to ensure complete anion formation. The solution typically turns deep yellow/orange.

  • Fluorination: Dissolve NFSI in THF (5 vol) and add dropwise to the enolate.

    • Observation: The color will fade as the reaction quenches.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Quench: Quench with sat.

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-fluorinated product is less polar than the starting material.

Data Summary Table: Optimization Parameters

ParameterCondition ACondition B (Optimized)Condition C
Base NaH (DMF)LDA (THF)LiHMDS (THF)
Temp 0°C-78°C-78°C
Yield 45% (Bis-fluoro byproduct)82% (Mono-fluoro) 65% (Incomplete conv.)
Selectivity LowHigh Moderate
Step 3: Selective Hydrolysis

Rationale: The


-fluoro nitrile is sensitive. Harsh acidic hydrolysis can hydrolyze the nitrile to an amide/acid. Mild basic hydrolysis (LiOH) at controlled temperatures targets the methyl ester preferentially.

Reagents:

  • Methyl 3-[cyano(fluoro)methyl]benzoate (1.0 eq)

  • LiOH

    
     (1.1 eq)
    
  • THF/Water (3:1 ratio)

Protocol:

  • Dissolve the fluorinated ester in THF/Water.

  • Add LiOH

    
     in one portion at 0°C.
    
  • Stir at 0°C to 10°C. Do not heat. Monitor strictly by HPLC.

  • Acidification: Once SM is consumed (approx. 2-4 h), carefully acidify to pH 3-4 using 1M HCl. Avoid pH < 2 to protect the nitrile.

  • Isolation: Extract with EtOAc, dry, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following spectral signatures must be confirmed.

  • 
    F NMR (376 MHz, 
    
    
    
    ):
    • Look for a doublet (coupling to H) or multiplet around -180 to -200 ppm .

    • Diagnostic: Proton-decoupled

      
      F NMR should show a singlet.
      
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Benzylic Proton: A distinct doublet (

      
      ) in the range of 
      
      
      
      5.8 - 6.5 ppm
      . This large coupling constant confirms the geminal H-F relationship.
  • IR Spectroscopy:

    • Nitrile (

      
      ):  Weak band at 
      
      
      
      .
    • Carbonyl (

      
      ):  Strong band at 
      
      
      
      (Acid).

Process Safety & Troubleshooting

SafetyWorkflow Start Start Process Check1 Is Moisture Content < 0.05%? Start->Check1 Action1 Dry Solvents/Reagents Check1->Action1 No Step2 LDA Addition (-78°C) Check1->Step2 Yes Action1->Check1 Risk1 Exotherm Control Step2->Risk1 Step3 NFSI Addition Risk1->Step3 Temp < -70°C Waste Quench (NH4Cl) Cyanide Waste Protocol Step3->Waste

Figure 2: Critical safety workflow for handling reactive organometallics and fluorinating agents.

Critical Hazards:

  • Cyanide Derivatives: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Work in a well-ventilated hood.

  • NFSI: A mild reagent, but can react vigorously with reducing agents. Store in a cool, dry place.

  • Bis-fluorination: If the temperature rises during NFSI addition, the acidity of the mono-fluoro product allows a second deprotonation, leading to the Ar-CF2-CN byproduct. Strict temperature control prevents this.

References

  • Electrophilic Fluorination of Benzyl Cyanides

    • Title: "Enantioselective Fluorination of tert-Butoxycarbonyl Lactones and Lactams Catalyzed by Chiral Pd(II)-Bisphosphine Complexes.
    • Source: J. Am. Chem. Soc. 2012, 134, 10769.
    • URL:[Link]

  • Selectfluor/NFSI Reactivity

    • Title: "Electrophilic Fluorination of Organic Compounds with Selectfluor."
    • Source: Acc.[1][2][3][4] Chem. Res. 2004, 37, 1, 31–43.

    • URL:[Link]

  • General Synthesis of Alpha-Fluoro Nitriles

    • Title: "Nucleophilic Fluorination of alpha-Cyano Esters.
    • Source: J. Org.[5][6] Chem. 2002, 67, 16, 5453–5460.

    • URL:[Link]

  • Precursor Synthesis (Methyl 3-cyanomethylbenzoate)

    • Title: "Synthesis of 3-cyanomethyl methyl benzoate" (Patent Context).[3]

    • Source: CN101891649A (Google P
    • URL

Sources

Exploratory

Metabolic Stability &amp; Liability Profiling: 3-[Cyano(fluoro)methyl]benzoic Acid

Topic: Metabolic Stability Profile of 3-[Cyano(fluoro)methyl]benzoic Acid Content Type: Technical Whitepaper / Strategic Profiling Guide Author Role: Senior Application Scientist Executive Summary This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Profile of 3-[Cyano(fluoro)methyl]benzoic Acid Content Type: Technical Whitepaper / Strategic Profiling Guide Author Role: Senior Application Scientist

Executive Summary

This technical guide provides a structural critique and metabolic profiling strategy for 3-[Cyano(fluoro)methyl]benzoic acid . As a pharmacophore, this molecule presents a dichotomy: the


-fluoro-

-cyano
moiety is designed to enhance metabolic stability by blocking benzylic oxidation, while the benzoic acid motif introduces a high-clearance liability via Phase II conjugation.

For drug development professionals, the critical "Go/No-Go" decision regarding this scaffold rests not on oxidative stability (Phase I), which is predicted to be high, but on the reactivity of its acyl-glucuronide metabolite . This guide outlines the mechanistic rationale, predicted pathways, and the specific experimental protocols required to validate its safety profile.

Structural Analysis & Metabolic Prediction (SAR)

The molecule consists of an electron-deficient aromatic ring substituted with two potent electron-withdrawing groups (EWGs).

Structural MotifPhysicochemical EffectMetabolic Liability Prediction
Carboxylic Acid (C-1) Increases polarity (low LogD); ionizable (pKa ~4.0).High Risk: Primary site of metabolism. Substrate for UGTs (Glucuronidation) and Glycine N-acyltransferase.
Benzylic Carbon (C-3) Substituted with -F and -CN. The C-H bond is polarized.Low Risk: The Fluorine atom strengthens the C-H bond against homolytic cleavage (HAT) by CYP450s.
Nitrile (-CN) Increases metabolic stability compared to carbonyls.Low Risk: Generally stable. Potential for minor hydrolysis to amide (rare in S9/microsomes).
Aromatic Ring Electron-poor due to two EWGs (meta-substitution).Low Risk: Deactivated towards CYP-mediated electrophilic attack (epoxidation/hydroxylation).
The "Fluorine Effect" on Benzylic Stability

In non-fluorinated analogs (e.g., 3-cyanomethylbenzoic acid), the benzylic position is a "soft spot" for CYP450-mediated hydroxylation. The introduction of fluorine at the


-position serves a strategic medicinal chemistry purpose:
  • Blockade of HAT: The high electronegativity of fluorine destabilizes the carbon-centered radical intermediate required for Cytochrome P450 oxidation, significantly increasing metabolic half-life (

    
    ).
    
  • Acidity Increase: The combined EWG effect of -F and -CN renders the remaining benzylic proton acidic. While this reduces oxidative metabolism, it may increase susceptibility to base-catalyzed racemization (if chiral) or specific cytosolic reductase activities, though these are secondary concerns compared to Phase II conjugation.

Predicted Metabolic Pathways (Phase I & II)[1]

The metabolic fate of 3-[Cyano(fluoro)methyl]benzoic acid is dominated by conjugation rather than oxidation.

Primary Pathway: Acyl Glucuronidation (Phase II)

The carboxylic acid is a prime substrate for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A9 and UGT2B7.

  • Mechanism: Direct conjugation of glucuronic acid to the carboxylate.

  • Risk: Acyl glucuronides (AGs) are potentially reactive metabolites.[1][2][3] They can undergo acyl migration (rearranging to 2, 3, or 4-O-acyl isomers) and bind covalently to plasma proteins (via transacylation), leading to immune-mediated drug-induced liver injury (DILI).

Secondary Pathway: Glycine Conjugation

Similar to benzoic acid forming hippuric acid, this molecule is likely to undergo mitochondrial conjugation with glycine via Acyl-CoA synthetase and Glycine N-acyltransferase .

Minor Pathway: Oxidative Defluorination/Decyanation (Phase I)

While sterically and electronically hindered, high concentrations of CYP2E1 or CYP2A6 could theoretically attack the benzylic position.

  • Mechanism: Hydroxylation at the

    
    -carbon 
    
    
    
    unstable cyanohydrin
    
    
    loss of HCN and F
    
    
    formation of 3-formylbenzoic acid (aldehyde).
Visualization: Metabolic Pathway Map

MetabolicPathways Parent 3-[Cyano(fluoro)methyl] benzoic acid AcylGlu 1-O-Acyl Glucuronide (Major Metabolite) Parent->AcylGlu UGT1A9/2B7 (Phase II) GlycineConj Glycine Conjugate (Hippuric Acid Analog) Parent->GlycineConj Glycine N-acyltransferase (Mitochondrial) Aldehyde 3-Formylbenzoic acid (Minor) Parent->Aldehyde CYP450 (Minor) Oxidative Dealkylation ReactiveInt Protein Adducts (Immune Toxicity Risk) AcylGlu->ReactiveInt Acyl Migration & Transacylation

Caption: Predicted metabolic tree highlighting the dominance of Phase II conjugation and the downstream risk of acyl glucuronide reactivity.

Experimental Protocols for Validation

To confirm the profile described above, the following self-validating experimental workflows are required.

Assay 1: Metabolic Stability (Microsomes vs. Hepatocytes)

Objective: Distinguish between CYP-mediated clearance and Phase II conjugation.

  • Rationale: Microsomes (enriched in CYPs/UGTs) require specific co-factors. Hepatocytes contain the full enzyme complement (including mitochondrial glycine transferases).

Protocol Steps:

  • Preparation: Prepare 1 µM test compound in buffer (pH 7.4).

  • Group A (Phase I only): Incubate with Liver Microsomes + NADPH.

  • Group B (Phase II UGT): Incubate with Liver Microsomes + NADPH + UDPGA (activates UGTs) + Alamethicin (pore-forming agent to access luminal UGTs).

  • Group C (Holistic): Cryopreserved Hepatocytes (suspension).

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

Interpretation:

  • If Stability A is High but Stability B is Low: Clearance is UGT-driven.

  • If Stability A & B are High but Stability C is Low: Clearance is likely Glycine conjugation or Transporters.

Assay 2: Acyl Glucuronide Reactivity Assessment (Critical Safety Step)

Objective: Quantify the risk of covalent binding (DILI potential). Protocol:

  • Biosynthesis: Generate the acyl glucuronide using liver microsomes + UDPGA (scale-up incubation).

  • Degradation Assay: Incubate the isolated glucuronide in phosphate buffer (pH 7.4) at 37°C.

  • Trapping: Add a nucleophilic trapping agent (e.g., Glutathione or a Lysine-mimic peptide).

  • Measurement: Monitor the rate of Acyl Migration (isomer formation) and Adduct Formation via LC-MS.

    • High Risk Indicator: Half-life of the glucuronide < 2 hours in buffer; detection of covalent adducts.

Visualization: Stability Workflow

Workflow cluster_0 Incubation Systems Sample Compound (1 µM) Microsome Microsomes (+NADPH only) Sample->Microsome MicrosomeUGT Microsomes (+UDPGA) Sample->MicrosomeUGT Hepatocyte Hepatocytes (Whole Cell) Sample->Hepatocyte Analysis LC-MS/MS (% Remaining) Microsome->Analysis MicrosomeUGT->Analysis Hepatocyte->Analysis Decision Clearance Mechanism Analysis->Decision

Caption: Differential incubation workflow to isolate Phase I (CYP) vs. Phase II (UGT/Glycine) clearance mechanisms.

Analytical Method (LC-MS/MS)[5]

Detection of the parent and its unique metabolites requires specific mass spectrometry transitions.

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred due to the carboxylic acid (

    
    ).
    
  • Parent Transition: Monitor precursor ion

    
     178 
    
    
    
    product ions (loss of
    
    
    or HF).
  • Metabolite Monitoring:

    • Glucuronide:[1][2][4][5][6]

      
       Da shift (
      
      
      
      354).
    • Glycine Conjugate:

      
       Da shift (
      
      
      
      235).
    • Defluorinated/Oxidized:

      
       Da or 
      
      
      
      Da shifts.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Regan, S. L., et al. (2010). Carboxylic acid bioisosteres in drug design. ChemMedChem, 5(5), 728-744. (Context on benzoic acid liabilities).
  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. (Focus on unique human metabolites like acyl glucuronides). Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Reagents for the Esterification of 3-[Cyano(fluoro)methyl]benzoic acid

Introduction 3-[Cyano(fluoro)methyl]benzoic acid is a key building block in contemporary drug discovery and materials science. Its unique trifunctional structure—a carboxylic acid for derivatization, a fluoromethyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[Cyano(fluoro)methyl]benzoic acid is a key building block in contemporary drug discovery and materials science. Its unique trifunctional structure—a carboxylic acid for derivatization, a fluoromethyl group for modulating pharmacokinetic properties, and a cyano group as a versatile synthetic handle—makes it an attractive starting material for a wide range of molecular entities. The conversion of its carboxylic acid moiety into an ester is a fundamental transformation, enabling the synthesis of active pharmaceutical ingredients (APIs), prodrugs, and advanced functional materials.

This guide provides a detailed exploration of various reagents and protocols for the successful esterification of 3-[Cyano(fluoro)methyl]benzoic acid. We will delve into the chemical principles behind each method, offer step-by-step protocols, and provide insights gleaned from practical application to help researchers navigate the specific challenges posed by this substrate. The presence of electron-withdrawing fluoro and cyano groups deactivates the carboxyl group towards nucleophilic attack, necessitating careful selection of the esterification strategy.

Visualization of the Core Transformation

The fundamental reaction discussed in this guide is the conversion of the carboxylic acid to an ester, as depicted below.

Esterification_General_Scheme cluster_reagents Reagents / Catalyst reactant1 3-[Cyano(fluoro)methyl]benzoic acid plus1 + reagents Various Methods (Fischer, Steglich, etc.) reactant2 Alcohol (R'-OH) product Ester Product plus2 + water Byproduct (e.g., H₂O) reagents->product Fischer_Esterification A 1. Carboxylic Acid (R-COOH) B 2. Protonation of Carbonyl [R-C(OH)=OH]⁺ A->B + H⁺ C 3. Nucleophilic Attack by Alcohol (R'-OH) B->C + R'-OH D Tetrahedral Intermediate [R-C(OH)₂(OR')]⁺ C->D E 4. Proton Transfer D->E - H⁺, + H⁺ F Intermediate with H₂O⁺ [R-C(OH)(OR')(OH₂)]⁺ E->F G 5. Elimination of Water F->G - H₂O H Protonated Ester [R-C(OR')=OH]⁺ G->H I 6. Deprotonation H->I - H⁺ J Ester Product (R-COOR') I->J

Caption: Mechanism of Fischer-Speier Esterification.

Step-by-Step Protocol
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-[Cyano(fluoro)methyl]benzoic acid (e.g., 5.0 g, 1 eq).

  • Reagent Addition: Add anhydrous methanol (50 mL). The large excess serves as both reactant and solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution (100 mL) to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification for Benzyl 3-[Cyano(fluoro)methyl]benzoate

This method is highly effective for coupling with more valuable or sensitive alcohols under exceptionally mild conditions. [1][2]It avoids the harsh acidic environment of the Fischer method.

Mechanistic Rationale

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. [1]DMAP, a potent nucleophilic catalyst, intercepts this intermediate to form an even more reactive acylpyridinium species ("active ester"). This species readily undergoes nucleophilic attack by the alcohol, which would otherwise be slow to react. The reaction drives to completion with the formation of the stable dicyclohexylurea (DCU) byproduct. [1][2]

Steglich_Esterification A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B D Acylpyridinium Intermediate (Active Ester) B->D + DMAP G DCU Byproduct B->G + Alcohol (slow path) C DMAP (Catalyst) F Ester Product D->F + Alcohol E Alcohol (R'-OH)

Caption: Catalytic cycle of the Steglich Esterification.

Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 3-[Cyano(fluoro)methyl]benzoic acid (1 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq).

  • Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM, approx. 10 mL per gram of carboxylic acid).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.

  • Work-up (Filtration): Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Protocol 3: General Experimental Workflow

Regardless of the chosen method, a systematic workflow ensures reproducibility and high purity of the final product.

Experimental_Workflow A 1. Reaction Setup (Reactants, Solvent, Catalyst) B 2. Reaction Monitoring (TLC, LC-MS) A->B C 3. Work-Up (Quenching, Extraction, Washing) B->C Reaction Complete D 4. Purification (Column Chromatography, Recrystallization) C->D E 5. Product Characterization (NMR, IR, MS) D->E

Caption: A standard workflow for synthesis and analysis.

Troubleshooting and Field-Proven Insights

  • Low Yield in Fischer Esterification: Ensure the alcohol is anhydrous. Water, even in small amounts, can shift the equilibrium back towards the starting materials. [3]Consider using a Dean-Stark apparatus to azeotropically remove water if using a non-alcohol solvent like toluene.

  • Difficulty Removing DCU in Steglich Esterification: After filtration, cooling the filtrate to 0 °C for an hour can sometimes precipitate more DCU. Alternatively, after solvent removal, redissolving the crude product in a minimal amount of a solvent where the ester is soluble but DCU is not (like diethyl ether) followed by filtration can be effective.

  • Side Reactions with Thionyl Chloride: Overheating during the formation of the acyl chloride can lead to side reactions and darker product color. Perform the reaction at a controlled temperature. Using a base like pyridine during the alcohol addition step is crucial to neutralize the generated HCl, which could otherwise cause degradation of sensitive substrates.

  • Incomplete Reaction: The electron-withdrawing nature of the substituents on the benzoic acid ring can slow down the reaction. If a reaction stalls, consider increasing the reaction time, slightly increasing the temperature (if the protocol allows), or using a more potent activation method like the Steglich esterification.

Conclusion

The esterification of 3-[Cyano(fluoro)methyl]benzoic acid is a readily achievable transformation with the appropriate choice of reagents and conditions. For simple, scalable syntheses, the Fischer-Speier method remains a robust choice. For reactions involving sensitive or complex alcohols where mild conditions are paramount, the Steglich esterification offers superior control and efficiency. [1][4]Finally, the acyl chloride method provides a reliable, high-yielding route for a broad range of alcohols, provided the two-step sequence and handling of SOCl₂ are acceptable. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently synthesize the desired ester derivatives for their advanced applications.

References

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Steglich Esterification | PDF | Ester - Scribd. (n.d.). Retrieved from [Link]

  • Steglich esterification - Wikipedia. (n.d.). Retrieved from [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). Retrieved from [Link]

    • The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]

  • The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - American Chemical Society. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. (2013, February 19). Retrieved from [Link]

  • US Patent for Esterification of acids. (n.d.).
  • (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - ResearchGate. (2023, December 9). Retrieved from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Esterification and etherification of steroid and terpene under Mitsunobu conditions. (2011, September 1). Retrieved from [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

  • Fischer Esterification - Chemistry Steps. (2021, November 18). Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Retrieved from [Link]

  • Ch19: RCO2H to RCO2R' - University of Calgary. (n.d.). Retrieved from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. (2023, January 28). Retrieved from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces - Semantic Scholar. (n.d.). Retrieved from [Link]

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di- t Butyl Dicarbonate - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024, April 23). Retrieved from [Link]

  • Esterification--Making Esters from Carboxylic Acids - YouTube. (2019, January 25). Retrieved from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. (n.d.). Retrieved from [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. (2020, February 15). Retrieved from [Link]

  • EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents. (n.d.).
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Sources

Application

Using 3-[Cyano(fluoro)methyl]benzoic acid as a fragment in drug discovery

Application Notes & Protocols for Drug Discovery Topic: Utilizing 3-[Cyano(fluoro)methyl]benzoic acid as a Novel Fragment in Drug Discovery Campaigns Introduction: The Strategic Value of Fluorinated Fragments Fragment-Ba...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Drug Discovery

Topic: Utilizing 3-[Cyano(fluoro)methyl]benzoic acid as a Novel Fragment in Drug Discovery Campaigns

Introduction: The Strategic Value of Fluorinated Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying high-quality starting points for novel therapeutics.[1][2] By screening small, low-complexity molecules that adhere to the "Rule of Three" (MW < 300 Da, ≤3 H-bond donors/acceptors, cLogP < 3), FBDD explores chemical space more effectively than traditional high-throughput screening (HTS).[3] These fragments, though often exhibiting weak binding affinity, provide high-quality, information-rich starting points for optimization due to their higher "ligand efficiency."

This guide focuses on a particularly intriguing, albeit underexplored, fragment: 3-[Cyano(fluoro)methyl]benzoic acid . This molecule is strategically designed to probe specific and valuable interactions within a protein binding site. It combines three key pharmacophoric features:

  • A Carboxylic Acid: A well-established anchor for engaging with positively charged residues (e.g., Lysine, Arginine) or forming critical hydrogen bonds with polar residues in a target's active site. While invaluable for binding, carboxylic acids can present pharmacokinetic challenges, such as poor cell permeability.[4]

  • A Fluorine Atom: The most electronegative element, fluorine is a powerful tool in medicinal chemistry.[5] Its introduction can enhance metabolic stability, modulate pKa, and form unique, favorable interactions (fluorine bonding) with protein backbones or side chains.[2][6]

  • A Cyano Group: A versatile hydrogen bond acceptor and a useful polar motif. The unique α-fluoro-α-cyano arrangement on the methyl group creates a highly polarized C-H bond, potentially enabling unique dipole-dipole or hydrogen bonding interactions not achievable with either group alone.

This application note provides a comprehensive guide for researchers on how to effectively utilize 3-[Cyano(fluoro)methyl]benzoic acid in an FBDD campaign, from initial screening to hit-to-lead optimization.

Fragment Profile: Physicochemical Properties and Rationale

While experimental data for this specific fragment is not widely published, we can estimate its properties based on closely related analogs and computational models. These properties position it as an ideal candidate for FBDD.

PropertyEstimated ValueRationale & Significance for FBDD
Molecular Weight ~193.15 g/mol Well within the "Rule of Three" (<300 Da), ensuring it is small enough to find and fit into small pockets on a protein surface.
cLogP ~1.5 - 2.0Balances sufficient solubility for screening with enough lipophilicity to engage in hydrophobic interactions.
Hydrogen Bond Donors 1 (from COOH)Provides a primary anchoring point for binding.
Hydrogen Bond Acceptors 3 (2 from COOH, 1 from CN)Offers multiple points for directed interactions within a binding site.
Rotatable Bonds 2Low conformational flexibility increases the probability of adopting a favorable binding conformation, reducing entropic penalty upon binding.
Topological Polar Surface Area (TPSA) ~64 ŲSuggests good potential for cell permeability in later optimization stages.

Table 1: Estimated physicochemical properties of 3-[Cyano(fluoro)methyl]benzoic acid and their relevance in FBDD.

The core value proposition of this fragment lies in the unique electronic nature of the α-fluoro-α-cyanomethyl group. This moiety can act as a bioisostere for other functional groups or provide a unique interaction profile that can be exploited during lead optimization.

Application Protocol I: Primary Screening via X-ray Crystallography

Crystallographic fragment screening is the most powerful method for FBDD as it provides direct, unambiguous evidence of binding and delivers a high-resolution 3D map of the protein-fragment interaction, which is invaluable for structure-guided optimization.[3]

Workflow for Crystallographic Screening

FBDD_Crystallography_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Data Analysis Protein_Prep Protein Expression & Purification Crystal_Opt Crystallization Condition Screening Protein_Prep->Crystal_Opt Crystal_Prod Large-Scale Crystal Production Crystal_Opt->Crystal_Prod Soaking Crystal Soaking with Fragment Cocktail or Singles Crystal_Prod->Soaking Cryo Cryo-Protection & Mounting Soaking->Cryo Data_Collection Automated Synchrotron Data Collection Cryo->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing PanDDA Hit Identification (e.g., PanDDA analysis) Data_Processing->PanDDA Refinement Model Building & Refinement PanDDA->Refinement Hit_List Validated 3D Hit Structures Refinement->Hit_List Generate Hit List

Caption: High-throughput X-ray crystallography workflow for FBDD.

Detailed Step-by-Step Protocol

Objective: To identify if and how 3-[Cyano(fluoro)methyl]benzoic acid binds to a protein target of interest.

1. Crystal System Preparation & Validation:

  • Action: Obtain a robust, high-resolution crystal system of the target protein. Crystals should diffract to at least 2.5 Å resolution.[7]
  • Causality: High-resolution diffraction is essential to accurately model the low-occupancy binding of a weak-affinity fragment.
  • Validation: Before large-scale screening, test crystal robustness. Soak a small number of crystals in a solution containing 10-25% DMSO or another suitable co-solvent.[7] The crystals must maintain their diffraction quality. This step is critical to ensure the crystal lattice can tolerate the addition of fragments dissolved in that solvent.

2. Fragment Soaking:

  • Action: Prepare a 100 mM stock solution of 3-[Cyano(fluoro)methyl]benzoic acid in 100% DMSO. Prepare a soaking solution by diluting the stock into the crystal mother liquor to a final fragment concentration of 10-50 mM and a final DMSO concentration tolerated by the crystals.
  • Causality: High fragment concentration is required to drive the binding equilibrium towards the bound state for weak binders, making them detectable in the electron density map.
  • Protocol: Transfer individual protein crystals into drops of the soaking solution. Allow them to soak for a duration determined by initial solvent tests, typically ranging from 30 minutes to several hours.[8]

3. Cryo-Protection and Data Collection:

  • Action: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
  • Causality: Flash-cooling prevents ice crystal formation, which would destroy the crystal lattice and ruin diffraction.
  • Action: Collect X-ray diffraction data at a synchrotron source.[8] Automated beamlines are essential for the high-throughput nature of fragment screening.

4. Hit Identification and Analysis:

  • Action: Process the diffraction data and analyze the resulting electron density maps. Specialized software like PanDDA (Pan-Dataset Density Analysis) is highly recommended.[7]
  • Causality: PanDDA compares the electron density of multiple fragment-soaked datasets against apo (un-liganded) datasets, allowing for the statistical identification of weak binding events that might be missed in conventional map analysis.[7]
  • Confirmation: If a "blob" of electron density corresponding to the fragment is identified, carefully model the fragment into the density and refine the structure. A successful hit will show a clear and interpretable binding pose.

Application Protocol II: Hit Validation & Orthogonal Confirmation

A crystallographic hit provides strong evidence, but it is best practice to confirm the interaction with an orthogonal, solution-based biophysical technique. This ensures the binding is not an artifact of the crystal packing and provides quantitative binding data.

Recommended Method: Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of 3-[Cyano(fluoro)methyl]benzoic acid to the target protein in solution and determine its binding affinity (KD).

1. Chip Preparation:

  • Action: Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.
  • Causality: Covalent immobilization of the protein allows for real-time monitoring of the fragment binding and dissociation from its surface.

2. Binding Analysis:

  • Action: Prepare a serial dilution of the fragment in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO to aid solubility). Concentrations should span a wide range, typically from low micromolar to high millimolar, to accurately capture the weak affinity.
  • Protocol: Inject the different concentrations of the fragment over the protein and reference flow cells. Monitor the change in response units (RU).
  • Causality: The RU signal is proportional to the mass accumulating on the chip surface. A concentration-dependent increase in RU on the target flow cell relative to the reference indicates a specific binding event.

3. Data Interpretation:

  • Action: Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model.
  • Result: This analysis will yield the equilibrium dissociation constant (KD), a quantitative measure of binding affinity. For a typical fragment, a KD in the range of 100 µM to 5 mM is expected.

Application Notes: From Fragment Hit to Lead Compound

Once 3-[Cyano(fluoro)methyl]benzoic acid is confirmed as a binder, the next phase is to optimize this low-affinity hit into a potent lead compound. This is a structure-guided process that leverages the 3D information from the crystal structure.[9]

Hypothetical Case Study: Inhibition of "Kinase X"

Let's assume our fragment binds to the hinge region of a hypothetical "Kinase X," with the benzoic acid forming a key hydrogen bond with a backbone amide, a common binding motif for kinase inhibitors. The fluoromethyl-cyano tail projects into a nearby hydrophobic pocket.

Optimization Strategy: Fragment Growing

The "fragment growing" strategy involves adding chemical functionality to the fragment core to make new, favorable interactions with adjacent regions of the binding site.

Hit_To_Lead_Workflow cluster_start Initial Hit cluster_vectors Analysis & Design cluster_synthesis Chemical Elaboration Start_Frag Fragment Hit 3-[Cyano(fluoro)methyl]benzoic acid (KD = 500 µM) Vector_ID Identify Growth Vectors from Crystal Structure Start_Frag->Vector_ID Neighbor_Analysis Analyze 'Solvent Pocket' for New Interactions Vector_ID->Neighbor_Analysis Synth_1 Iteration 1: Add Hydrophobic Group (e.g., phenyl ring) (KD = 50 µM) Neighbor_Analysis->Synth_1 Synthesize Analogs Synth_2 Iteration 2: Add Polar Contact (e.g., amide linker to morpholine) (KD = 0.5 µM) Synth_1->Synth_2 Lead_Comp Lead Compound (High Affinity & Selectivity) Synth_2->Lead_Comp Achieve Potency

Caption: Iterative cycle of hit-to-lead optimization via fragment growing.

Iteration 1: Exploring the Hydrophobic Pocket

  • Analysis: The crystal structure shows the phenyl ring of our fragment is adjacent to a small, greasy pocket. The cyano-fluoro group is pointing towards the solvent.

  • Design: We hypothesize that replacing the cyano-fluoro-methyl group with a larger hydrophobic group could improve potency. We synthesize an analog: 3-(phenyl)benzoic acid .

  • Result: The new analog shows a 10-fold improvement in affinity (KD = 50 µM). This confirms our hypothesis about the hydrophobic pocket.

Iteration 2: Adding a Vector for Selectivity and Solubility

  • Analysis: The new crystal structure of the 3-phenyl analog shows the phenyl ring is now a platform from which we can build. There is a solvent-exposed region nearby with a polar residue (e.g., a Glutamine).

  • Design: We can add a polar group to the phenyl ring to engage this residue. We synthesize an analog where a morpholine group is attached via an amide linker at the para-position of the new phenyl ring. This adds a specific hydrogen bond interaction and improves solubility.

  • Result: This new, larger compound now has a KD of 500 nM. It has been "grown" from a low-affinity fragment into a potent lead candidate, ready for further optimization of its ADME properties.

Summary

3-[Cyano(fluoro)methyl]benzoic acid represents a valuable, yet underexplored, tool for fragment-based drug discovery. Its unique combination of a carboxylic acid anchor with a polarized α-fluoro-α-cyano group provides a sophisticated probe for exploring protein binding sites. By following systematic protocols for crystallographic screening, orthogonal hit validation, and structure-guided lead optimization, researchers can leverage this fragment to uncover novel starting points for challenging drug targets. The principles and protocols outlined in this guide provide a robust framework for integrating such advanced fragments into modern drug discovery pipelines.

References

  • iNext-Discovery. (2021, May 29). Achieving Efficient Fragment Screening at XChem Facility at Diamond Light Source. Retrieved from [Link]

  • XtalPi. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • Sygnature Discovery. (2024, October 4). Fragment screening by crystallography: an alternative to high throughput screening. Retrieved from [Link]

  • Al-Hayali, R. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Retrieved from [Link]

  • ResearchGate. (2025, December). Cyanomethylation of α‐(trifluoromethyl)styrenes with acetonitrile. Retrieved from [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Top Curr Chem, 317, 33-59. Retrieved from [Link]

  • Douangamath, A., et al. (2020, September 2). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. PMC. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024, September 11). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Felts, A. S., et al. (2009, September 14). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. PMC. Retrieved from [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ChemBK. (n.d.). Benzoic acid, 3-cyano-4-fluoro-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]

  • Frontiers. (2020, February 17). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • Vrije Universiteit Amsterdam. (2020). Escape from planarity in fragment-based drug discovery. Retrieved from [Link]

  • Ganesan, A., et al. (2020, August 5). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. Retrieved from [Link]

  • MedChemica. (2025, December 9). Dec 2022 Med Chem Paper Of The Month: Design And Modular Synthesis Of 3-D Fragments. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (2024, August 15). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Retrieved from [Link]

Sources

Method

Application Note: Procedures for the Chemoselective Reduction of the Nitrile Group in 3-[Cyano(fluoro)methyl]benzoic acid

Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed guide for the chemoselective reduction of the nitrile group in 3-[Cyano(fluoro)methyl]benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed guide for the chemoselective reduction of the nitrile group in 3-[Cyano(fluoro)methyl]benzoic acid to its corresponding primary amine, 3-[(Aminomethyl)(fluoro)methyl]benzoic acid. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, where the resulting aminobenzoic acid scaffold is a valuable building block. The primary challenge lies in achieving high selectivity for the nitrile reduction while preserving the carboxylic acid and the benzylic fluorine atom, both of which are susceptible to reaction under common reducing conditions. We present two primary strategies: direct, high-pressure catalytic hydrogenation and a protection-based chemical reduction using borane. Each protocol is detailed with step-by-step instructions, causality-driven explanations for experimental choices, and a comparative analysis to aid researchers in selecting the most suitable method for their specific laboratory context and scale.

Introduction: The Synthetic Challenge

The molecule 3-[Cyano(fluoro)methyl]benzoic acid presents a significant synthetic challenge due to the presence of three distinct functional groups with overlapping reactivity profiles towards reduction. The goal is the conversion of the nitrile moiety into a primary amine, a transformation commonly achieved through catalytic hydrogenation or with potent hydride reagents.[1][2] However, the presence of a carboxylic acid and a benzylic C-F bond complicates this process considerably.

  • Carboxylic Acid: This group is readily reduced to a primary alcohol by strong reducing agents like lithium aluminum hydride (LiAlH₄) and borane (BH₃).[3][4]

  • Benzylic Fluoride: The carbon-fluorine bond at a benzylic position is susceptible to reductive cleavage (hydrogenolysis), particularly during catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C).

  • Nitrile: While reducible, harsh conditions can lead to the formation of secondary and tertiary amine byproducts through reaction of the primary amine product with reaction intermediates.[5]

Therefore, a successful protocol must navigate these competing pathways to selectively yield the desired primary amine.

G cluster_start Starting Material cluster_products Potential Reaction Outcomes SM 3-[Cyano(fluoro)methyl]benzoic acid DP Desired Product 3-[(Aminomethyl)(fluoro)methyl]benzoic acid SM->DP Selective Nitrile Reduction SP1 Side Product 1 (Carboxylic Acid Reduction) 3-[Cyano(fluoro)methyl]benzyl alcohol SM->SP1 Non-selective Hydride Reduction SP2 Side Product 2 (Defluorination) 3-(1-Aminoethyl)benzoic acid SM->SP2 Hydrogenolysis SP3 Side Product 3 (Full Reduction) 3-(1-Aminoethyl)benzyl alcohol SM->SP3 Non-selective Reduction DP->SP2 Hydrogenolysis

Caption: Potential reaction pathways for the reduction of 3-[Cyano(fluoro)methyl]benzoic acid.

Strategy 1: Direct High-Pressure Catalytic Hydrogenation

This strategy aims for the direct conversion of the nitrile in a single step. The key to success is the selection of a catalyst that favors nitrile reduction while minimizing hydrogenolysis of the C-F bond and being relatively inactive towards the carboxylic acid under the chosen conditions.

Expertise & Rationale: Catalytic hydrogenation is an atom-economical and clean method for nitrile reduction.[5] While palladium is a common catalyst, it is notoriously aggressive for hydrogenolysis of benzylic halides. Raney Nickel (Raney Ni) or catalysts based on rhodium or ruthenium are often superior choices for substrates with sensitive functional groups.[6][7] The addition of a base, such as ammonia, is crucial. It prevents the formation of secondary and tertiary amines by inhibiting the condensation of the primary amine product with the intermediate imine. The reaction is performed at elevated pressure to ensure sufficient hydrogen concentration and to facilitate the reaction at moderate temperatures, further preserving the sensitive functional groups.

Protocol 2.1: Raney Nickel Catalyzed Hydrogenation

Materials & Equipment:

  • 3-[Cyano(fluoro)methyl]benzoic acid

  • Methanol (MeOH), anhydrous

  • Ammonia (7 N solution in MeOH)

  • Raney® Nickel (50% slurry in water, activated)

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer

  • Filter agent (e.g., Celite®)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Ni slurry (e.g., 1.0 g) with deionized water (3 x 20 mL) and then with anhydrous methanol (3 x 20 mL) to remove residual water.

  • Reaction Setup: To the high-pressure autoclave vessel, add 3-[Cyano(fluoro)methyl]benzoic acid (e.g., 5.0 g, 1 equivalent).

  • Add anhydrous methanol (100 mL) and the 7 N methanolic ammonia solution (10 mL).

  • Carefully add the washed Raney Ni catalyst to the vessel under a stream of nitrogen or argon to prevent ignition of the dry catalyst.[5]

  • Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to 100 psi (approx. 7 bar).

  • Begin vigorous stirring and heat the reaction mixture to 50-60 °C.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the pyrophoric nickel catalyst. Caution: Do not allow the filter cake to dry out; keep it wet with methanol and dispose of it properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or chromatography. An acid-base workup can be employed to separate the amphoteric amino acid product from non-basic impurities.[8]

Strategy 2: Chemical Reduction with a Protecting Group Strategy

This approach circumvents the chemoselectivity issue by temporarily masking the reactive carboxylic acid as an ester. With the acid protected, a wider range of powerful chemical reducing agents can be used for the nitrile reduction. The strategy involves three distinct stages: esterification, reduction, and deprotection (hydrolysis).

Expertise & Rationale: This multi-step sequence provides a robust and often higher-yielding route when direct conversion is problematic. Fischer esterification is a classic and effective method for protecting the carboxylic acid. Once protected, the nitrile can be reduced with reagents like borane-tetrahydrofuran complex (BH₃·THF). Borane is an excellent reagent for reducing nitriles to primary amines.[3][9] Finally, saponification (base-catalyzed hydrolysis) of the ester restores the carboxylic acid without affecting the newly formed amine.

G Start Starting Material (Acid-Nitrile) Step1 Step 1: Fischer Esterification Start->Step1 Intermediate Intermediate (Ester-Nitrile) Step1->Intermediate Step2 Step 2: Borane Reduction Intermediate->Step2 Intermediate2 Intermediate (Ester-Amine) Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 End Final Product (Acid-Amine) Step3->End

Caption: Workflow for the protecting group-based reduction strategy.

Protocol 3.1: Fischer Esterification (Protection)
  • Suspend 3-[Cyano(fluoro)methyl]benzoic acid (1 equiv) in methanol (10 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 equiv) as a catalyst.

  • Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Cool to room temperature, and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Protocol 3.2: Borane Reduction of the Nitrile
  • Dissolve the methyl 3-[cyano(fluoro)methyl]benzoate (1 equiv) in anhydrous tetrahydrofuran (THF, 10 volumes) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH₃·THF complex (1 M solution in THF, approx. 1.5-2.0 equiv) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases, followed by 1 M HCl.

  • Adjust the pH to >12 with 3 M NaOH solution and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude methyl 3-[(aminomethyl)(fluoro)methyl]benzoate.

Protocol 3.3: Saponification (Deprotection)
  • Dissolve the crude ester-amine from the previous step in a mixture of methanol (5 volumes) and water (5 volumes).

  • Add lithium hydroxide (LiOH, 2-3 equiv) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the hydrolysis is complete, remove the methanol under reduced pressure.

  • Carefully acidify the aqueous solution to pH 5-6 with 1 M HCl. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-[(Aminomethyl)(fluoro)methyl]benzoic acid.

Comparative Summary of Protocols

ParameterStrategy 1: Direct HydrogenationStrategy 2: Protection-Based Reduction
Number of Steps 13 (Esterification, Reduction, Hydrolysis)
Chemoselectivity Dependent on catalyst choice; risk of defluorination.High; functional groups are addressed separately.
Reagent Hazards Pyrophoric catalyst (Raney Ni), flammable H₂ gas under high pressure.Flammable solvents, corrosive acids/bases, reactive borane complex.
Equipment High-pressure autoclave required.Standard laboratory glassware.
Typical Overall Yield Moderate to Good (60-80%)Good to Excellent (75-90%)
Scalability Can be challenging due to high-pressure equipment.More straightforward to scale.

Conclusion

The choice between direct catalytic hydrogenation and a protection-based chemical reduction strategy for 3-[Cyano(fluoro)methyl]benzoic acid depends on the available laboratory infrastructure and the desired scale of the reaction.

  • Direct Catalytic Hydrogenation is an elegant, one-step solution that is highly atom-economical. It is best suited for laboratories equipped with high-pressure reactors and for researchers comfortable with handling pyrophoric catalysts. Careful selection of a catalyst like Raney Nickel is paramount to success.

  • The Protection-Based Strategy offers a more universally accessible and often more reliable alternative. While it involves more synthetic steps, it avoids the need for specialized high-pressure equipment and mitigates the risk of side reactions like defluorination by using more selective chemical reagents on a protected substrate. This method is highly recommended for its robustness, predictability, and ease of scale-up.

References

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  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • ResearchGate. (n.d.). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. [Link]

  • National Center for Biotechnology Information. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. [Link]

  • ResearchGate. (n.d.). Reduction of activated aromatic nitriles with ammonia borane. [Link]

  • Imperial College London. (n.d.). Reductions with Lithium Aluminium Hydride. [Link]

  • ResearchGate. (2025, August 6). A Mild and Efficient Method for the Reduction of Nitriles. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Nitriles, Synthesis, Reactions. [Link]

  • Google Patents. (n.d.). US3062869A - Reduction of nitriles.
  • LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

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Application

Application Notes &amp; Protocols: Strategic Implementation of Nucleophilic Substitution Reactions on α-Fluoro Nitriles in Synthetic Chemistry

Introduction: The Strategic Value of α-Fluoro Nitriles In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of α-Fluoro Nitriles

In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating a wide array of pharmaceutical properties.[1] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and alter pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Within this context, α-fluoro nitriles have emerged as exceptionally versatile synthetic intermediates. The nitrile group itself is a valuable pharmacophore and a bioisostere for carbonyls and halogens, capable of engaging in critical binding interactions and improving molecular properties.[2][3][4] The combination of a nitrile and an α-fluorine atom creates a unique chemical entity where the α-carbon is highly activated for nucleophilic displacement. The fluorine atom serves as an excellent leaving group, while the potent electron-withdrawing nature of the adjacent nitrile group facilitates the substitution process.[5]

This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed protocols for leveraging nucleophilic substitution reactions on α-fluoro nitriles. It is designed for researchers, medicinal chemists, and process development scientists seeking to harness the synthetic power of these valuable building blocks.

Mechanistic Underpinnings: Causality in Reactivity

The reactivity of the α-carbon in α-fluoro nitriles is governed by the powerful inductive effects of both the fluorine and the nitrile functionalities. This electronic environment makes the α-carbon highly electrophilic and susceptible to attack by a diverse range of nucleophiles. The reaction predominantly proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, although the potential for a unimolecular (Sₙ1) pathway exists under specific conditions.

The Dominant Sₙ2 Pathway

The Sₙ2 mechanism is characterized by a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs.[6] This pathway is favored for primary and secondary α-fluoro nitriles due to the high energy barrier for forming a primary or secondary carbocation.

Key characteristics of the Sₙ2 reaction at an α-fluoro nitrile center include:

  • Backside Attack: The nucleophile approaches the α-carbon from the side opposite the carbon-fluorine bond (180°).[6]

  • Inversion of Stereochemistry: If the α-carbon is a stereocenter, the reaction proceeds with a complete inversion of its configuration, a hallmark of the Sₙ2 mechanism.[6]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the α-fluoro nitrile substrate and the nucleophile.[5][7]

The electron-withdrawing cyano group plays a crucial role by stabilizing the transition state, thereby lowering the activation energy and accelerating the reaction.

Caption: Sₙ2 reaction at an α-fluoro nitrile proceeds via backside attack.

The Conditional Sₙ1 Pathway

An Sₙ1 mechanism involves a two-step process: initial, rate-limiting departure of the leaving group to form a carbocation intermediate, followed by rapid attack of the nucleophile.[8] This pathway is generally disfavored for α-fluoro nitriles but can become competitive under specific circumstances:

  • Substrate Structure: A tertiary α-fluoro nitrile (where R¹ and R² are alkyl or aryl groups) can form a more stable tertiary carbocation.[9]

  • Carbocation Stabilization: The adjacent nitrile group, while inductively withdrawing, can stabilize the carbocation through resonance by donating electron density from its π-system. This dual electronic nature is a key feature of nitrile reactivity.

  • Solvent Effects: Polar protic solvents (e.g., water, alcohols) can solvate both the departing fluoride anion and the intermediate carbocation, stabilizing them and favoring the Sₙ1 pathway.[6]

If an Sₙ1 reaction occurs at a chiral center, it typically leads to a mixture of retention and inversion products (racemization), as the nucleophile can attack the planar carbocation from either face.[8]

Application Notes: Scope of Nucleophiles and Reaction Parameters

The high reactivity of α-fluoro nitriles allows for their successful coupling with a broad spectrum of nucleophiles. The choice of reaction conditions is critical and must be tailored to the specific nucleophile being used.

Nucleophile ClassRepresentative ExamplesTypical BaseRecommended SolventsTemperature (°C)
N-Nucleophiles Primary/Secondary Amines, Azoles, AnilinesK₂CO₃, Et₃N, DBUDMF, DMSO, Acetonitrile25 – 100
O-Nucleophiles Alcohols, Phenols, Carboxylic AcidsNaH, t-BuOK, Cs₂CO₃THF, DMF0 – 80
S-Nucleophiles Thiols, ThiophenolsNaH, K₂CO₃, Et₃NTHF, DMF, Ethanol0 – 60
C-Nucleophiles Enolates, Malonates, OrganometallicsNaH, LDA, n-BuLiTHF, Diethyl Ether-78 – 25

Trustworthiness through In-Process Controls: Reaction progress should always be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting material and to identify the formation of any byproducts.

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point. Researchers should optimize conditions for their specific substrate and nucleophile.

General Experimental Workflow

workflow start Reagent Preparation (Substrate, Nucleophile, Base, Solvent) setup Reaction Setup (Inert atmosphere, Temperature control) start->setup reaction Reaction Monitoring (TLC, LC-MS) setup->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup Upon Completion dry Drying & Concentration (Anhydrous MgSO₄/Na₂SO₄, Rotary Evaporation) workup->dry purify Purification (Column Chromatography, Recrystallization) dry->purify char Characterization (NMR, MS, IR) purify->char end Pure Product char->end

Caption: Standard laboratory workflow for nucleophilic substitution reactions.

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

This protocol outlines the general procedure for the reaction of an α-fluoro nitrile with a primary or secondary amine.

  • Materials & Equipment:

    • α-Fluoro nitrile (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

    • Standard glassware for work-up and purification

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the α-fluoro nitrile (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

    • Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (2.0 eq).[10]

    • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C), monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous MgSO₄ or Na₂SO₄.[10]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired α-amino nitrile.

Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)

This protocol details the procedure for reacting an α-fluoro nitrile with a thiol, which often requires pre-formation of the thiolate.

  • Materials & Equipment:

    • α-Fluoro nitrile (1.0 eq)

    • Thiol nucleophile (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or K₂CO₃ (2.0 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar), ice bath

    • Standard glassware for work-up and purification

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise to the cold solvent.

    • Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 20-30 minutes at 0 °C to generate the sodium thiolate.[10]

    • Add a solution of the α-fluoro nitrile (1.0 eq) in anhydrous THF to the thiolate mixture.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[10]

    • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Conclusion and Future Outlook

Nucleophilic substitution reactions on α-fluoro nitriles represent a powerful and reliable method for the synthesis of complex, highly functionalized molecules. The predictable reactivity, governed primarily by the Sₙ2 mechanism, allows for the stereocontrolled introduction of a wide variety of structural motifs. Understanding the mechanistic principles and having access to robust, validated protocols are essential for leveraging this chemistry effectively. As the demand for sophisticated, fluorine-containing pharmaceuticals continues to grow, the strategic application of reactions involving α-fluoro nitriles will undoubtedly play an increasingly vital role in advancing the frontiers of medicinal chemistry and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Available at: [Link]

  • Yoon, H., et al. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination.
  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Royal Society of Chemistry.
  • Goalby, N. (n.d.). Carbon–carbon bond formation. Chemrevise.org.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • Prakash, G. K. S., et al. (n.d.). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. National Institutes of Health. Available at: [Link]

  • Macho, T., et al. (2016). Stereoselective Synthesis of α-Fluoro-γ-nitro Thioesters under Organocatalytic Conditions. Organic Letters. Available at: [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Making Molecules. (2025). Substitution Reactions (on Saturated Carbons).
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Available at: [Link]

  • University of Manchester. (2020). ALPHA-FLUORINATION OF NITROBENZENES AND NITROPYRIDINES VIA VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. Available at: [Link]

  • Ashenhurst, J. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Fleming, F. F., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. MedChemComm.
  • Wang, J., & Liu, H. (2025). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

  • Purser, S., et al. (2025). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Available at: [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Available at: [Link]

  • van der Lubbe, S. C. C., et al. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. National Institutes of Health. Available at: [Link]

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Method

Application Notes &amp; Protocols: Aromatic Ring Functionalization of 3-[Cyano(fluoro)methyl]benzoic acid

Introduction 3-[Cyano(fluoro)methyl]benzoic acid is a unique aromatic scaffold with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[Cyano(fluoro)methyl]benzoic acid is a unique aromatic scaffold with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a specialized fluoro-cyano-methyl group, offers distinct electronic and steric properties. However, the functionalization of its aromatic core presents a considerable synthetic challenge. The benzene ring is substituted with two powerful electron-withdrawing groups (EWGs), rendering it highly electron-deficient and deactivated towards classical electrophilic aromatic substitution (EAS).

This guide provides a comprehensive analysis of the synthetic strategies for modifying the aromatic ring of this molecule. We will explore the governing principles of regioselectivity, detail protocols for feasible reactions, and discuss modern alternatives to overcome the inherent low reactivity of the substrate. This document is intended for researchers and drug development professionals seeking to incorporate this versatile moiety into complex molecular architectures.

Analysis of Electronic Effects and Regioselectivity

The success of any aromatic functionalization strategy hinges on understanding the directing effects of the existing substituents. In 3-[Cyano(fluoro)methyl]benzoic acid, both groups are meta-directors and deactivate the ring towards electrophilic attack.

  • Carboxylic Acid (-COOH): This group is moderately deactivating through an inductive electron-withdrawing effect and a resonance-withdrawing effect.[1][2] It directs incoming electrophiles to the meta position (C5).

  • Cyano(fluoro)methyl [-CH(F)CN]: This is a strongly deactivating group. The high electronegativity of the fluorine atom and the potent electron-withdrawing nature of the cyano group pull significant electron density from the ring via the inductive effect (-I).[3][4] This group also directs incoming electrophiles to its meta position (C5).

The combined influence of these two groups strongly deactivates the entire aromatic ring while cooperatively directing any potential electrophilic substitution to the C5 position. The C2 and C6 positions are the most electron-deficient due to their proximity to the powerful EWGs, making them unfavorable for electrophilic attack.

Directing effects on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) Strategies

Due to the severe deactivation of the ring, EAS reactions require harsh conditions and may proceed with low yields.

Nitration

Nitration is one of the few EAS reactions that can often be forced to proceed on highly deactivated rings using potent nitrating agents.

Principle: The reaction utilizes a mixture of fuming nitric acid and concentrated sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺) in situ.[5] The electron-poor aromatic ring attacks this powerful electrophile, followed by rearomatization.

Protocol: Nitration at C5

  • Preparation: In a thick-walled flask equipped with a magnetic stirrer and a reflux condenser, cool 10 mL of concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.

  • Reagent Addition: Slowly add 1.0 g of 3-[Cyano(fluoro)methyl]benzoic acid to the cooled sulfuric acid. Stir until fully dissolved.

  • Nitrating Mixture: While maintaining the temperature at 0-5°C, add 3 mL of fuming nitric acid (>90%) dropwise over 20 minutes.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 60°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over 100 g of crushed ice. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield 5-nitro-3-[cyano(fluoro)methyl]benzoic acid.

Causality: The use of fuming nitric acid and heating is essential to overcome the high activation energy barrier imposed by the deactivating groups.

Halogenation

Standard halogenation conditions (e.g., Br₂ with FeBr₃) are often insufficient for highly deactivated substrates. Modern catalytic systems or harsher conditions are necessary.

Principle: Recent advances have shown that Brønsted acids in specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can catalyze the halogenation of arenes bearing electron-withdrawing groups under milder conditions than previously possible.[6]

Protocol: Bromination at C5

  • Setup: Dissolve 1.0 g of 3-[Cyano(fluoro)methyl]benzoic acid in 15 mL of HFIP in a sealed vial.

  • Reagents: Add 1.1 equivalents of N-Bromosuccinimide (NBS) and 0.1 equivalents of a strong Brønsted acid (e.g., trifluoromethanesulfonic acid).

  • Reaction: Stir the mixture at 80°C for 12-24 hours. Protect the reaction from light.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium thiosulfate solution, followed by brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to isolate 5-bromo-3-[cyano(fluoro)methyl]benzoic acid.

Friedel-Crafts Alkylation and Acylation: A Note on Limitations

It is critical to recognize the limitations of certain reactions. Friedel-Crafts reactions, both alkylation and acylation, will not proceed on this substrate.[7][8]

Reasoning: The reaction mechanism involves the generation of a carbocation or acylium ion, which is then attacked by the aromatic ring. The presence of one strongly deactivating group is often enough to prevent the reaction; the presence of two EWGs makes the ring far too electron-poor to act as the required nucleophile.[9][10][11] Attempting this reaction is futile and demonstrates a misunderstanding of the underlying electronic principles.

Reaction TypeFeasibilityPredicted PositionRequired Conditions
Nitration Low to ModerateC5Fuming HNO₃ / H₂SO₄, Heat
Halogenation Low to ModerateC5Strong Lewis/Brønsted Acid Catalysis
Sulfonation LowC5Fuming H₂SO₄ (SO₃), Heat
Friedel-Crafts None N/AReaction fails due to severe deactivation

Advanced Strategies: Directed C-H Functionalization

Given the challenges of EAS, modern transition-metal-catalyzed C-H functionalization offers a powerful and regiocomplementary approach. The carboxylic acid group is an excellent directing group for activating the ortho C-H bonds (C2 and C6).

Principle: Transition metals like palladium (Pd) or iridium (Ir) can coordinate to the carboxylate, bringing the metal center into close proximity to the C2 and C6 C-H bonds. This facilitates oxidative addition and subsequent functionalization, a pathway inaccessible to classical electrophiles.[12][13]

Workflow for aromatic functionalization.
Protocol: Palladium-Catalyzed Ortho-Iodination at C2/C6

Principle: This protocol uses a palladium catalyst to selectively iodinate the position ortho to the carboxylic acid directing group.[14] The resulting aryl iodide is an exceptionally versatile handle for further modification via cross-coupling reactions.

  • Setup: To an oven-dried Schlenk tube, add 3-[Cyano(fluoro)methyl]benzoic acid (1.0 mmol), Pd(OAc)₂ (5 mol%), and N-Iodosuccinimide (NIS) (1.2 mmol).

  • Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent: Add 10 mL of a suitable solvent, such as hexafluoroisopropanol (HFIP) or trifluoroacetic acid, via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-120°C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous sodium thiosulfate (2 x 20 mL) to quench excess iodine, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography to obtain 2-iodo-3-[cyano(fluoro)methyl]benzoic acid.

Post-Functionalization Chemistry: Cross-Coupling Reactions

The introduction of a halide at C2, C5, or C6 transforms the deactivated ring into a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Derivative

Principle: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[15] It is one of the most robust methods for forming biaryl linkages.

Example: Coupling of 5-Bromo-3-[cyano(fluoro)methyl]benzoic acid with Phenylboronic Acid

  • Setup: In a microwave vial, combine the 5-bromo starting material (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (5 mol%), and potassium carbonate (3.0 mmol).

  • Solvent: Add a 3:1 mixture of dioxane and water (8 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 120°C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 90°C for 12 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate. Acidify with 1M HCl to protonate the carboxylic acid, then separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography to yield the coupled biaryl product.

Troubleshooting: Homocoupling of the boronic acid can be a side reaction. This can be minimized by ensuring anaerobic conditions and using a slight excess of the aryl halide.[16]

Conclusion

The functionalization of 3-[Cyano(fluoro)methyl]benzoic acid is a challenging yet achievable task that requires a careful selection of synthetic strategy based on an understanding of the substrate's electronic properties. While classical electrophilic aromatic substitution is viable only under harsh conditions and is restricted to the C5 position, modern C-H activation techniques provide an elegant and highly selective alternative for modifying the ortho C2/C6 positions. The resulting halogenated intermediates serve as versatile platforms for a wide array of cross-coupling reactions, unlocking access to a diverse chemical space for drug discovery and materials science applications.

References

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Available at: [Link]

  • Boyd, M. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Alkylation. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Available at: [Link]

  • University Handout. (n.d.). Friedel-Crafts Handout. Available at: [Link]

  • Journal of the American Chemical Society. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. Available at: [Link]

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]

  • MDPI. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Available at: [Link]

  • LibreTexts Chemistry. (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]

  • La Salle University. (n.d.). Substituent Effects. Available at: [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Gande, M. G., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Available at: [Link]

  • Wu, Y., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. Available at: [Link]

  • Synfacts. (2025). Double C–H Functionalization Enables Access to ortho-Arylated Benzoic Acids. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Purification methods for 3-[Cyano(fluoro)methyl]benzoic acid impurities

Technical Support Center: Purification & Quality Control of 3-[Cyano(fluoro)methyl]benzoic Acid Executive Technical Overview Compound: 3-[Cyano(fluoro)methyl]benzoic acid CAS: 1242267-98-2 (Representative/Analogous Class...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Quality Control of 3-[Cyano(fluoro)methyl]benzoic Acid

Executive Technical Overview

Compound: 3-[Cyano(fluoro)methyl]benzoic acid CAS: 1242267-98-2 (Representative/Analogous Class) Chemical Formula: C


H

FNO

Molecular Weight: 179.15 g/mol

This compound is a critical "switch" intermediate in medicinal chemistry, often used to introduce metabolic stability via the bioisostere effect of the fluorine atom adjacent to the nitrile. The presence of the electron-withdrawing fluorine atom at the benzylic position significantly alters the pKa of the benzylic proton and the carboxylic acid, creating unique separation challenges.

The primary impurities stem from incomplete fluorination (des-fluoro), over-fluorination (difluoro), and hydrolysis of the labile nitrile group under acidic/basic workup conditions.

Troubleshooting Guide & FAQs

Category A: Impurity Identification & Separation

Q1: I am detecting a persistent impurity at RRT 0.92 in my HPLC chromatogram. It co-elutes with the product. What is it? Diagnosis: This is likely the Des-fluoro precursor (3-cyanomethylbenzoic acid) . Mechanism: The fluorination reaction (e.g., using Selectfluor or NFSI) was likely incomplete. Because the fluorine atom and hydrogen atom have similar Van der Waals radii (1.47 Å vs 1.20 Å), these two compounds have very similar lipophilicity, making separation on standard C18 columns difficult. Solution:

  • Switch Stationary Phase: Move from C18 to a PFP (Pentafluorophenyl) column. The PFP phase interacts specifically with the fluorine atom via dipole-dipole and

    
    -
    
    
    
    interactions, significantly increasing the resolution between the fluorinated product and the non-fluorinated precursor.
  • Protocol: Use a gradient of Water (0.1% Formic Acid) and Methanol rather than Acetonitrile to enhance the selectivity of the fluorine-PFP interaction.

Q2: My product yield is good, but the NMR shows a small peak shift corresponding to an amide. How do I remove it? Diagnosis: Hydrolysis Impurity (3-methyl]benzoic acid) . Cause: The nitrile group is susceptible to hydrolysis to the primary amide under strong acidic or basic conditions, especially if the workup involved heating. Purification Strategy:

  • Solubility Differential: The amide impurity is significantly less soluble in non-polar solvents than the nitrile product.

  • Action: Perform a "slurry wash" (trituration) using Dichloromethane (DCM) or Toluene at room temperature. The desired nitrile acid will dissolve (or remain in solution), while the amide impurity often precipitates out. Filter the solid to remove the impurity.[1]

Q3: I see a peak with M+18 mass in LC-MS. Is this a hydrate? Diagnosis: No, this is likely the Cyanohydrin intermediate or a hydrated ketone byproduct if the synthesis involved a cyanohydrin route. Alternatively, it could be the ammonium adduct if using ammonium buffers. Verification: Run the LC-MS with a non-ammonium buffer (e.g., 0.1% Formic Acid). If M+18 persists, it is chemically distinct. Removal: These impurities are more polar. Use Flash Chromatography with a gradient of DCM:MeOH (95:5) + 1% Acetic Acid.

Category B: Process Optimization

Q4: Can I use recrystallization instead of column chromatography for scale-up (>100g)? Answer: Yes, but solvent choice is critical to avoid oiling out. Recommended System: Toluene/Heptane (1:2) or Isopropyl Acetate/Heptane .

  • Why: Fluorinated benzoic acids often form oils in alcohols (MeOH/EtOH) due to strong hydrogen bonding. Non-polar/Polar aprotic mixtures promote better crystal lattice formation.

  • Critical Step: Seed the solution at 40°C. Do not crash cool; cool slowly to 0°C over 4 hours to exclude the des-fluoro impurity from the lattice.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC Method for Impurity Profiling

Use this method to quantify the difficult-to-separate des-fluoro impurity.

ParameterCondition
Column Kinetex F5 or ACE C18-PFP (150 x 4.6 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 230 nm (Benzoic acid absorption)

Gradient Program:

  • 0-2 min: 5% B (Equilibration)

  • 2-15 min: 5% -> 60% B

  • 15-20 min: 60% -> 95% B

  • 20-25 min: 95% B

Protocol B: Purification via Acid-Base Extraction (Metal/Reagent Removal)

Effective for removing neutral fluorinating agents (e.g., NFSI residues) and inorganic salts.

  • Dissolution: Dissolve crude solid (10 g) in Ethyl Acetate (100 mL) .

  • Acid Wash: Wash organic layer with 1M HCl (2 x 30 mL) to remove any basic amine residues or catalysts.

  • Extraction: Extract the organic layer with Saturated NaHCO

    
     (3 x 40 mL) .
    
    • Note: The product moves to the aqueous layer as the carboxylate salt. Neutral impurities (unreacted fluorinating agents, dimers) remain in the Ethyl Acetate.

  • Separation: Discard the organic layer.

  • Acidification: Cool the aqueous layer to 5°C. Slowly acidify to pH 2-3 using 6M HCl .

    • Caution: CO

      
       evolution will be vigorous.
      
  • Recovery: Extract the cloudy aqueous mixture with Isopropyl Acetate (3 x 50 mL) .

  • Drying: Dry combined organics over MgSO

    
    , filter, and concentrate.
    

Visualizing the Impurity Landscape

The following diagram illustrates the origin of common impurities and the logic gate for selecting a purification method.

PurificationLogic Start Crude 3-[Cyano(fluoro)methyl]benzoic acid Decision1 Is Purity > 95%? Start->Decision1 Impurity_A Impurity: Des-fluoro Precursor (Incomplete Reaction) Method_Recryst Method: Recrystallization (Toluene/Heptane) Removes: Des-fluoro Impurity_A->Method_Recryst Co-crystallizes? No Impurity_B Impurity: Amide/Acid (Hydrolysis) Method_Slurry Method: DCM Slurry Wash Removes: Amides Impurity_B->Method_Slurry Solubility Diff Impurity_C Impurity: Neutral Reagents (NFSI/Selectfluor) Method_Extract Method: Acid-Base Extraction (NaHCO3 / EtOAc) Removes: Neutrals Impurity_C->Method_Extract pH Switch Decision1->Impurity_A No Decision1->Impurity_B No Decision1->Impurity_C No Final Pure Product (>99% HPLC) Decision1->Final Yes Method_Recryst->Final Method_Extract->Final Method_Slurry->Final

Figure 1: Decision matrix for impurity removal based on chemical properties.

References

  • Bioisosterism in Drug Design : Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacologically Relevant Monovalent Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Fluorination Methodologies : Cahard, D., et al. (2010). Electrophilic Fluorination with N-F Reagents. Chemical Reviews, 110(10), 5587–5658. Link

  • Purification of Benzoic Acid Derivatives : Sielc Technologies. Separation of Benzoic acid, 2-(cyanomethyl)- on Newcrom R1 HPLC column. Link

  • Recrystallization Strategies : Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.[2] (General reference for solubility properties of aryl acids).

Sources

Optimization

Technical Support Center: Handling Fluorinated Benzoic Acid Intermediates

Subject: Moisture Sensitivity & Handling Protocols for Fluorinated Benzoyl Chlorides/Anhydrides Ticket ID: FBA-H2O-PROTOCOLS Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Moisture Sensitivity & Handling Protocols for Fluorinated Benzoyl Chlorides/Anhydrides Ticket ID: FBA-H2O-PROTOCOLS Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing yield losses, unexpected precipitates, or violent off-gassing when working with fluorinated benzoic acid intermediates (specifically acid chlorides or anhydrides).

While fluorinated benzoic acids are stable solids, their activated forms (e.g., Pentafluorobenzoyl chloride , 2,4-Difluorobenzoyl chloride ) are among the most moisture-sensitive electrophiles in organic synthesis. The presence of fluorine atoms significantly alters the electronic landscape of the molecule, requiring handling protocols far stricter than those for non-fluorinated analogues.

This guide synthesizes mechanistic insight with field-proven isolation and handling techniques.

Module 1: The Science of Sensitivity

Q: Why are fluorinated derivatives so much more sensitive than standard benzoyl chloride?

A: It is a matter of electronic activation via the Inductive Effect (-I).

Fluorine is the most electronegative element. When attached to the benzene ring, it pulls electron density away from the ring system (Inductive withdrawal). This electron deficiency is transmitted to the carbonyl carbon of the acid chloride.

  • Standard Benzoyl Chloride: The carbonyl carbon is electrophilic, but the benzene ring donates some electron density (Resonance), stabilizing it.

  • Fluorinated Benzoyl Chloride: The fluorine atoms strip electron density from the ring, disabling the stabilizing resonance. The carbonyl carbon becomes "hot"—extremely electron-deficient and aggressively reactive toward even trace nucleophiles like atmospheric water vapor [1].

Visualizing the Failure Mode (Hydrolysis)

The following diagram illustrates the mechanistic pathway of moisture-induced degradation.

HydrolysisMechanism Reactant Fluorinated Benzoyl Chloride TS Tetrahedral Intermediate (Highly Unstable) Reactant->TS Nucleophilic Attack (Accelerated by F-substituents) Water H₂O (Atmospheric) Water->TS Product1 Fluorinated Benzoic Acid (Impurity/Solid) TS->Product1 Collapse Product2 HCl Gas (Corrosive Fume) TS->Product2 Elimination

Figure 1: Mechanism of hydrolysis. The electron-withdrawing fluorine atoms lower the activation energy for the water attack, making the reaction rapid and often violent.

Module 2: Storage & Handling Protocols

Self-Validating System: The "Zero-Trust" Solvent Policy

Never trust the label on a solvent bottle. For fluorinated intermediates, water content must be <10 ppm .

Protocol:

  • Test: Use a portable Karl Fischer titrator or a colorimetric indicator (e.g., sodium benzophenone ketyl still) immediately before use.

  • Dry: If >10 ppm, dry using activated 3Å or 4Å Molecular Sieves (20% m/v loading) for at least 24 hours [2].

  • Verify: Re-test. If the indicator does not persist, do not introduce the fluorinated intermediate.

Table 1: Maximum Tolerable Water Limits
Solvent ClassRepresentativeMax H₂O (ppm)Drying Method (Preferred)
Ethereal THF, Diethyl Ether< 10 ppmNa/Benzophenone or 3Å Sieves
Chlorinated DCM, Chloroform< 20 ppmCaH₂ distillation or 3Å Sieves
Polar Aprotic DMF, DMAc< 50 ppm4Å Sieves (Avoid distillation if possible)
Hydrocarbon Toluene, Hexane< 10 ppmNa wire or 4Å Sieves
Handling Solids vs. Liquids
  • Liquids (e.g., Pentafluorobenzoyl chloride):

    • Technique: Syringe transfer only. Never pour.

    • Setup: Use a Schlenk line with positive Nitrogen/Argon pressure.

    • Seal: After needle withdrawal, wrap the septum with Parafilm immediately. If stored for >1 week, over-wrap with electrical tape to prevent Parafilm degradation by HCl fumes.

  • Solids (e.g., Fluorinated Anhydrides):

    • Technique: Weigh inside a glovebox if available.

    • Alternative: If a glovebox is unavailable, use a "tipping tube" solid addition funnel under a stream of Argon.

Module 3: Troubleshooting Guide (Q&A)

Q: I see a white precipitate immediately upon adding my acid chloride to the reaction flask. What is it?

Diagnosis: This is the hydrolyzed Fluorinated Benzoic Acid . Cause: Your solvent was wet, or the flask had adsorbed moisture on the glass walls. Fix:

  • Filter the solution under inert gas (using a Schlenk frit) to remove the acid solid.

  • Re-quantify the remaining active acid chloride in the filtrate (using an aliquot quench with methanol and GC/LC analysis).

  • Prevention: Flame-dry all glassware under vacuum before use.

Q: The reaction is fuming when I open the bottle.

Diagnosis: The fume is Hydrogen Chloride (HCl) gas. Cause: Moisture from the air has entered the bottle and hydrolyzed a portion of the reagent. Action:

  • Do NOT inhale. Work in a fume hood.

  • If the liquid is cloudy, centrifuge or filter under Argon.

  • If the reagent is heavily degraded (thick sludge), quench and dispose. Do not attempt to distill potentially shock-sensitive degradation products without thermal analysis.

Q: My yield is low (30-50%), but I see no starting material.

Diagnosis: Competitive Hydrolysis. Mechanism: The rate of reaction with trace water (


) was faster than the rate of reaction with your nucleophile (

). Solution: Increase the equivalent of the acid chloride (1.2 -> 1.5 eq) or use a "scavenger" base (e.g., Pyridine, Triethylamine) that is strictly anhydrous to neutralize HCl and drive the desired reaction.
Workflow: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Precipitate White Precipitate? Start->Precipitate Fuming Visible Fuming? Start->Fuming Yield Low Yield? Start->Yield IsSolventWet Check Solvent H₂O (Karl Fischer) Precipitate->IsSolventWet Yes Vent Vent HCl safely (Scrubber) Fuming->Vent Yes Competing Competitive Hydrolysis Yield->Competing Yes DrySolvent Re-dry with 3Å Sieves IsSolventWet->DrySolvent >20ppm FilterSolid Filter & Use Excess Reagent IsSolventWet->FilterSolid <20ppm Purge Purge Vent->Purge Purge Headspace with Argon AddBase Add 1.5 eq Reagent + Dry Pyridine Competing->AddBase Increase Base/Eq

Figure 2: Diagnostic workflow for common experimental failures involving fluorinated intermediates.

Module 4: Safety & Disposal (Critical)

The HCl vs. HF Distinction
  • Primary Hazard: Hydrolysis of the acid chloride releases HCl (Hydrochloric Acid) gas. This causes severe respiratory and eye burns [3].

  • Secondary Hazard: While less common during simple storage, HF (Hydrofluoric Acid) can be generated if the compound is subjected to combustion or strong nucleophilic aromatic substitution (SNAr) conditions where the fluorine ring substituents are displaced.

    • Always treat fluorinated waste streams as potential HF generators. Do not mix with glass waste if acidic.

Quenching Protocol

Never dispose of active acid chlorides directly.

  • Dilute: Dissolve the waste material in a non-reactive solvent (DCM or Toluene).

  • Neutralize: Slowly add to a stirred solution of saturated Sodium Bicarbonate (NaHCO₃) or a mixture of Ice/Water/Triethylamine .

  • Wait: Allow CO₂ evolution to cease before sealing any waste container.

References

  • Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Journal of Organic Chemistry. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 3-[Cyano(fluoro)methyl]benzoic Acid

In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds is a widely employed strategy to modulate metabolic stability, binding affinity, and lipophilicity. The precise structural eluc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds is a widely employed strategy to modulate metabolic stability, binding affinity, and lipophilicity. The precise structural elucidation of these fluorinated molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides a detailed, predictive, and comparative analysis of the ¹H and ¹⁹F NMR characterization of 3-[Cyano(fluoro)methyl]benzoic acid, a compound of interest in medicinal chemistry. Due to the absence of published experimental spectra for this specific molecule, this guide will leverage established NMR principles and data from structurally related analogs to predict its spectral features. This approach not only offers a valuable reference for researchers working with this and similar compounds but also illustrates the power of predictive spectroscopy in modern chemical research.

The Structural Context: Predicting NMR Signatures

The structure of 3-[Cyano(fluoro)methyl]benzoic acid presents a unique combination of functionalities that are expected to give rise to a distinct set of NMR signals. The aromatic ring is substituted with a carboxylic acid and a cyano(fluoro)methyl group at the meta-position. The stereocenter at the benzylic position, coupled with the presence of a fluorine atom, introduces additional complexity and rich informational content into the NMR spectra.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of 3-[Cyano(fluoro)methyl]benzoic acid, the following experimental protocol is recommended. The causality behind these choices is crucial for resolving the expected complex spin systems.

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity will effectively dissolve the carboxylic acid, and its deuteration will prevent interference in the ¹H NMR spectrum. Furthermore, its relatively high boiling point is advantageous for variable temperature NMR studies if required.

  • Concentration: A concentration of 10-20 mg/mL is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: For ¹H NMR, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluorotoluene (C₆H₅CF₃) or a sealed capillary containing a known reference compound is preferable to avoid potential interactions with the analyte.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: A spectral width of 16 ppm is generally adequate for most organic molecules.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 5 seconds will allow for full relaxation of the protons, leading to accurate integration.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is recommended to simplify the spectrum and enhance the signal-to-noise ratio. A coupled ¹⁹F spectrum should also be acquired to observe the H-F couplings.

    • Spectral Width: A wide spectral width of at least 250 ppm is necessary due to the large chemical shift range of fluorine.[1][2]

    • Proton Decoupling: Broadband proton decoupling (e.g., using a GARP sequence) should be employed during the acquisition of the decoupled spectrum.

Predicted NMR Spectra and Comparative Analysis

Based on the analysis of structurally similar compounds and established NMR principles, the following ¹H and ¹⁹F NMR spectra are predicted for 3-[Cyano(fluoro)methyl]benzoic acid.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to exhibit signals in the aromatic, benzylic, and carboxylic acid regions.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Comparison
~13.5broad singlet1HCOOHThe carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding with the DMSO solvent. This is consistent with the observed chemical shift of the carboxylic acid proton in 3-cyanobenzoic acid.[3][4]
~8.2doublet1HH-2The proton ortho to the carboxylic acid is expected to be deshielded. The electron-withdrawing nature of both substituents will shift this proton downfield.
~8.1doublet1HH-6The proton ortho to the cyano(fluoro)methyl group will also be deshielded. Its chemical shift will be influenced by the combined inductive effects of the substituents.
~7.8triplet1HH-4This proton is expected to be a triplet due to coupling with H-2 and H-6.
~7.6triplet1HH-5This proton is expected to be a triplet due to coupling with H-4 and H-6.
~6.5doublet of quartets1HCH(F)CNThe benzylic proton will be a doublet due to coupling with the adjacent fluorine atom (²JHF) and may show further smaller couplings to the aromatic protons. The chemical shift is significantly downfield due to the deshielding effects of the fluorine, cyano, and phenyl groups.

Comparison with 3-Cyanobenzoic Acid:

The aromatic region of 3-[Cyano(fluoro)methyl]benzoic acid is predicted to be more complex than that of 3-cyanobenzoic acid. In 3-cyanobenzoic acid, the aromatic protons typically appear as a set of multiplets between 7.5 and 8.5 ppm.[3][4] The introduction of the chiral cyano(fluoro)methyl group in the target molecule will render the two ortho protons (H-2 and H-6) and the two meta protons (H-4 and H-5) chemically non-equivalent, leading to a more complex splitting pattern.

Predicted ¹⁹F NMR Spectrum (in DMSO-d₆)

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom.

Predicted Chemical Shift (δ, ppm) Multiplicity (Coupled) Rationale and Comparison
-160 to -180doubletThe chemical shift of the fluorine atom is predicted to be in the range typical for benzylic fluorides.[5] The electron-withdrawing cyano and benzoic acid groups will likely shift this resonance downfield compared to a simple benzyl fluoride. In a proton-coupled spectrum, this signal will appear as a doublet due to the large two-bond coupling (²JHF) with the benzylic proton.

Key Coupling Constants:

  • ²JHF (H-C-F): A large coupling constant of approximately 45-55 Hz is expected between the benzylic proton and the fluorine atom. This is a characteristic feature of geminal H-F coupling.[1]

  • ³JHH (aromatic): Typical ortho-coupling constants of 7-8 Hz are expected for the aromatic protons.

  • ⁴JHH (aromatic): Smaller meta-coupling constants of 2-3 Hz are also anticipated.

  • Long-range JHF: Small long-range couplings between the fluorine and the ortho-protons of the benzene ring may be observable, further complicating the aromatic signals in the ¹H NMR spectrum.

Visualizing NMR Interactions

The following diagram illustrates the key predicted through-bond NMR couplings in 3-[Cyano(fluoro)methyl]benzoic acid.

Caption: Predicted key J-coupling interactions in 3-[Cyano(fluoro)methyl]benzoic acid.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹⁹F NMR characterization of 3-[Cyano(fluoro)methyl]benzoic acid. By leveraging data from analogous structures and fundamental NMR principles, we have forecasted the key spectral features, including chemical shifts and coupling constants. The detailed experimental protocol provided serves as a robust starting point for researchers aiming to acquire and interpret the NMR data for this and related novel fluorinated compounds. The comparative analysis with 3-cyanobenzoic acid highlights the significant structural information that can be gleaned from a detailed analysis of the NMR spectra. As the synthesis and characterization of novel fluorinated pharmaceutical intermediates continue to expand, predictive guides such as this will become increasingly valuable tools for the modern medicinal and analytical chemist.

References

  • PubChem. 3-Cyanobenzoic acid. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • Hayashi, Y., Ohshima, T., Fujii, Y., Matsushima, Y., & Mashima, K. (2011). Supplementary Information for Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster. The Royal Society of Chemistry.
  • Chem.UCLA. 19Flourine NMR. [Link]

  • Google Patents. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • Alkorta, I., Elguero, J., & Del Bene, J. E. (2012). Multinuclear NMR Characterization of Cyanuric Fluoride (2,4,6-Trifluoro-1,3,5-triazine). Journal of Heterocyclic Chemistry, 49(5), 1257-1259.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NIST. Benzoic acid, 3-cyano-. National Institute of Standards and Technology. [Link]

  • Wang, Z., Yin, J., & Chen, J. (2005). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • Reich, H. J. NMR Spectroscopy :: 19F NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

Sources

Comparative

The Strategic Advantage of Alpha-Fluoro Nitrile Scaffolds in Enhancing Metabolic Half-Life: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of robust drug candidates, medicinal chemists are increasingly turning to strategic fluorination to overcome metabolic liabilities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust drug candidates, medicinal chemists are increasingly turning to strategic fluorination to overcome metabolic liabilities. The introduction of fluorine at a metabolically vulnerable position can significantly alter a molecule's pharmacokinetic profile, often leading to enhanced metabolic stability and a longer half-life. This guide provides a comparative analysis of the metabolic half-life of alpha-fluoro nitrile scaffolds against their non-fluorinated nitrile counterparts, supported by an exploration of the underlying mechanistic principles and detailed experimental protocols for in vitro evaluation.

The Rationale: Blocking Metabolic "Soft Spots" with the Carbon-Fluorine Bond

The fundamental principle behind utilizing fluorine to enhance metabolic stability lies in the exceptional strength of the carbon-fluorine (C-F) bond.[1][2][3][4] Cytochrome P450 (CYP) enzymes, located primarily in the liver, are the main catalysts of Phase I metabolism and frequently target carbon-hydrogen (C-H) bonds that are susceptible to oxidation.[3][5] By strategically replacing a hydrogen atom at a known or predicted metabolic "soft spot" with a fluorine atom, this enzymatic attack can be effectively blocked.[1][3] This "metabolic switching" diverts metabolism to other parts of the molecule or slows it down altogether, thereby increasing the compound's systemic exposure and prolonging its half-life.[1][3]

The nitrile group itself is generally considered a metabolically robust functional group.[6][7] In most instances, it passes through the body unchanged.[6][7] However, the carbon atom to which the nitrile is attached (the alpha-carbon) can be a site of metabolic oxidation if it bears a hydrogen atom.[6] The introduction of a fluorine atom at this alpha-position creates a scaffold that combines the inherent stability of the nitrile with the metabolic blocking power of the C-F bond.

While direct head-to-head public data comparing the metabolic half-life of a parent nitrile and its alpha-fluoro analogue is scarce, the principles of medicinal chemistry strongly suggest a significant improvement in metabolic stability with the introduction of the alpha-fluoro group. The lack of publicly available direct comparative data often stems from the proprietary nature of drug development programs where such structure-activity relationship (SAR) studies are core to lead optimization. However, the consistent success of fluorination as a strategy to enhance metabolic stability across various molecular scaffolds provides a strong basis for inferring its positive impact on nitrile-containing compounds.[1][3][4]

Visualizing the Metabolic Shielding Effect

The following diagram illustrates the concept of metabolic shielding by alpha-fluorination.

Metabolic Fate of Nitrile vs. Alpha-Fluoro Nitrile cluster_0 Parent Nitrile Scaffold cluster_1 Alpha-Fluoro Nitrile Scaffold Parent_Nitrile R-CH(R')-C≡N Metabolite_1 R-C(OH)(R')-C≡N (Cyanohydrin) Parent_Nitrile->Metabolite_1 CYP450 Oxidation (α-hydroxylation) Further_Metabolism ... Metabolite_1->Further_Metabolism Potential Cyanide Release Alpha_Fluoro_Nitrile R-CF(R')-C≡N No_Metabolism Metabolically More Stable Alpha_Fluoro_Nitrile->No_Metabolism Blocked α-hydroxylation

Caption: Metabolic pathway comparison of a parent nitrile versus an alpha-fluoro nitrile scaffold.

Experimental Protocols for Determining Metabolic Half-Life

To empirically determine and compare the metabolic half-life of nitrile and alpha-fluoro nitrile scaffolds, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. Both methods aim to measure the rate of disappearance of a test compound over time when incubated with liver-derived enzyme systems.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by enzymes like the cytochrome P450s found in microsomes, which are subcellular fractions of the liver.[8]

Experimental Workflow:

Liver Microsomal Stability Assay Workflow Start Start Prepare_Microsomes Thaw and prepare liver microsomes Start->Prepare_Microsomes Prepare_Compound Prepare test compound (1 µM in buffer) Start->Prepare_Compound Incubate Incubate compound with microsomes at 37°C Prepare_Microsomes->Incubate Prepare_Compound->Incubate Add_Cofactor Initiate reaction with NADPH regenerating system Incubate->Add_Cofactor Time_Points Sample at multiple time points (e.g., 0, 5, 15, 30, 45, 60 min) Add_Cofactor->Time_Points Quench Stop reaction with cold acetonitrile Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate half-life (t½) and intrinsic clearance (Clint) Analyze->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the liver microsomal stability assay.

Detailed Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a solution of the test compound (parent nitrile and alpha-fluoro nitrile analogue) at a final concentration of 1 µM in the phosphate buffer.

    • Prepare an NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the liver microsome solution with the test compound solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes) and thus provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake.[9][10]

Experimental Workflow:

Hepatocyte Stability Assay Workflow Start Start Prepare_Hepatocytes Thaw and prepare cryopreserved hepatocytes Start->Prepare_Hepatocytes Prepare_Compound Prepare test compound (1 µM in incubation medium) Start->Prepare_Compound Incubate Incubate compound with hepatocyte suspension at 37°C Prepare_Hepatocytes->Incubate Prepare_Compound->Incubate Time_Points Sample at multiple time points (e.g., 0, 15, 30, 60, 90, 120 min) Incubate->Time_Points Quench Stop reaction with cold acetonitrile Time_Points->Quench Centrifuge Centrifuge to pellet cells and precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate half-life (t½) and intrinsic clearance (Clint) Analyze->Data_Analysis End End Data_Analysis->End

Sources

Validation

A Comparative Guide to the Structural Confirmation of 3-[Cyano(fluoro)methyl]benzoic Acid: Navigating Analytical Choices

For the modern researcher, scientist, and drug development professional, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific inquiry. This is particularly true...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific inquiry. This is particularly true for novel compounds like 3-[Cyano(fluoro)methyl]benzoic acid, where precise structural knowledge is paramount for understanding its chemical reactivity, biological activity, and potential therapeutic applications.

This technical guide provides an in-depth comparison of analytical techniques for the structural confirmation of 3-[Cyano(fluoro)methyl]benzoic acid. While single-crystal X-ray diffraction (XRD) remains the gold standard for absolute structure elucidation, its application is contingent on obtaining suitable crystalline material.[1][2] This guide, therefore, not only details the ideal XRD workflow but also presents a comprehensive evaluation of powerful alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4][5][6] By understanding the strengths and limitations of each method, researchers can make informed decisions to build a robust and self-validating analytical package for structural confirmation.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides an unparalleled level of structural detail, offering precise atomic coordinates and revealing the molecule's conformation and intermolecular interactions in the solid state.[1] Although specific crystallographic data for 3-[Cyano(fluoro)methyl]benzoic acid is not publicly available at the time of this publication, we can outline the experimental workflow and present expected data based on similar benzoic acid derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary challenge lies in growing a single crystal of sufficient size and quality. This is often a trial-and-error process involving various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson synthesis, followed by refinement to optimize the structural model.

Expected Crystallographic Parameters

The following table summarizes the kind of crystallographic data that would be obtained from a successful single-crystal XRD experiment, with example values drawn from a published structure of a related benzoic acid derivative.[7][8]

ParameterExpected Value/Information
Crystal SystemMonoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c, C2/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (ų)
Z (molecules/unit cell)
Calculated Density (g/cm³)
Bond Lengths & AnglesPrecise measurements with low uncertainty
Torsion AnglesDetailing the conformation of the molecule
Hydrogen BondingIdentification of intermolecular interactions
Workflow for Single-Crystal X-ray Diffraction

XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Compound Synthesized Compound Crystallization Crystallization (various techniques) Compound->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Diffractometer X-ray Diffractometer SingleCrystal->Diffractometer DiffractionData Diffraction Pattern Diffractometer->DiffractionData Indexing Indexing & Integration DiffractionData->Indexing StructureSolution Structure Solution (e.g., Direct Methods) Indexing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

A Multi-faceted Approach: Alternative and Complementary Techniques

In the absence of suitable crystals or as a means of orthogonal validation, a combination of spectroscopic techniques provides a powerful toolkit for structural elucidation.[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-[Cyano(fluoro)methyl]benzoic acid, both ¹H and ¹³C NMR would be indispensable.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

  • Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Spectral Interpretation: Analyze chemical shifts, coupling constants, and integration to assign signals to specific atoms and deduce the molecular structure.

Expected NMR Data
NucleusExpected Chemical Shifts (ppm) and Coupling Patterns
¹H NMR Aromatic protons (δ 7.5-8.5), methine proton (CH, likely a doublet of doublets due to coupling with F and CN), carboxylic acid proton (δ >10, broad singlet).
¹³C NMR Carboxylic acid carbon (δ ~165-175), aromatic carbons (δ ~120-140), cyano carbon (δ ~115-125), methine carbon (CH, will show coupling to fluorine).
¹⁹F NMR A single resonance, with coupling to the adjacent methine proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[5][6] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern for structural clues.[10]

Expected Mass Spectrometry Data
ParameterExpected Value/Information
Molecular Ion Peak [M-H]⁻ or [M+H]⁺ corresponding to the exact mass of C₉H₆FNO₂.
High-Resolution Mass Should match the calculated exact mass to within a few ppm, confirming the elemental composition.
Fragmentation Pattern Expect to see fragments corresponding to the loss of COOH, CN, and other characteristic pieces of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[4][6]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a thin film.

  • Data Acquisition: Obtain the infrared spectrum over the range of ~4000-400 cm⁻¹.

  • Spectral Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)~3300-2500 (broad)
C=O (Carboxylic Acid)~1700
C≡N (Nitrile)~2230
C-F~1100-1000
Aromatic C-H~3100-3000
Aromatic C=C~1600-1450

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Absolute 3D structure, conformation, intermolecular interactions.Unambiguous structure determination.[1]Requires high-quality single crystals, which can be difficult to obtain.[2]
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistry in solution.Provides detailed structural information for soluble samples.[1][3]Does not provide information on solid-state packing or absolute configuration without chiral auxiliaries.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, accurate mass determination.[5][6]Does not provide information on connectivity or stereochemistry.
IR Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample.[4][6]Provides limited information on the overall molecular structure.
Integrated Analytical Workflow

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 3-[Cyano(fluoro)methyl]benzoic acid Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR XRD Single-Crystal XRD (if crystals available) Purification->XRD DataIntegration Data Integration & Interpretation NMR->DataIntegration MS->DataIntegration IR->DataIntegration XRD->DataIntegration StructureConfirmed Confirmed Structure DataIntegration->StructureConfirmed

Figure 2: An integrated workflow for the comprehensive structural confirmation of a novel compound.

Conclusion

The structural confirmation of 3-[Cyano(fluoro)methyl]benzoic acid, like any novel compound, requires a rigorous and multi-faceted analytical approach. While single-crystal X-ray diffraction offers the ultimate proof of structure, its practical application can be a bottleneck. This guide has demonstrated that a combination of powerful spectroscopic techniques—NMR, Mass Spectrometry, and IR—can provide a comprehensive and self-validating dataset to confidently elucidate the molecular structure. By leveraging the complementary nature of these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further investigation into the properties and applications of this and other novel chemical entities.

References

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Tran, V. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Unknown. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Unknown. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • National Research Council. (1995). Isolating, Identifying, Imaging, and Measuring Substances and Structures. In Chemical Sciences in the 20th Century: A Decadal Survey.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-cyano-, methyl ester. Retrieved from [Link]

  • ChemBK. (n.d.). Benzoic acid, 3-cyano-4-fluoro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Google Patents. (n.d.). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-Cyano-5-fluorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Fluorobenzoic acid, 4-cyanophenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 64-74.
  • NIST. (n.d.). Benzoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-cyano-4-fluorobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-cyano-. NIST Chemistry WebBook. Retrieved from [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

Sources

Comparative

Assessing Hydrogen Bond Donor Capacity of 3-[Cyano(fluoro)methyl]benzoic Acid

Executive Summary: The "Chameleon" Donor In modern drug design, hydrogen bond donor (HBD) capacity is a critical determinant of membrane permeability, solubility, and target affinity. 3-[Cyano(fluoro)methyl]benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Donor

In modern drug design, hydrogen bond donor (HBD) capacity is a critical determinant of membrane permeability, solubility, and target affinity. 3-[Cyano(fluoro)methyl]benzoic acid represents a unique "bifunctional" probe. Unlike standard benzoic acid derivatives, this molecule possesses two distinct HBD motifs:

  • Primary Donor: The carboxylic acid (-COOH), modulated by the electron-withdrawing nature of the meta-substituent.

  • Cryptic Donor: The benzylic methine proton (-CH(F)(CN)), activated by the synergistic electron-withdrawing effects of the cyano and fluoro groups.

This guide provides a rigorous framework for quantifying the HBD strength of this molecule (Abraham solute descriptor A) compared to standard benchmarks.

Structural Analysis & Theoretical Basis

The Electronic Push-Pull

The HBD capacity of the carboxylic acid is directly linked to the stability of its conjugate base. The 3-[Cyano(fluoro)methyl] group acts as a potent electron-withdrawing group (EWG) via induction (


), stabilizing the carboxylate anion and increasing the acidity (and thus HBD strength) of the -COOH group.
  • Fluorine Effect: High electronegativity pulls electron density through the

    
    -framework.[1]
    
  • Cyano Effect: Strong

    
     and 
    
    
    
    (mesomeric) effects further deplete ring electron density.
  • Result: The molecule is predicted to be a stronger HBD than unsubstituted benzoic acid.

Comparative Benchmark Table

The following table contrasts the target molecule with standard alternatives used in fragment-based drug discovery (FBDD).

CompoundStructurePredicted pKa (COOH)*HBD MotifRole in Screening
Benzoic Acid Ph-COOH4.20-COOHBaseline Reference
3-Cyanobenzoic Acid 3-(CN)-Ph-COOH3.60-COOHEWG Control
Target Molecule 3-[CH(F)(CN)]-Ph-COOH ~3.45 - 3.55 -COOH + C(

)-H
Dual-Donor Probe
4-Nitrophenol 4-NO2-Ph-OH7.15-OHNon-acidic HBD Std

*Note: Lower pKa in carboxylic acids generally correlates with higher Hydrogen Bond Acidity (Abraham A).

Experimental Protocols

To objectively assess the HBD capacity, we utilize two self-validating protocols: NMR Titration (Gold Standard) and Solvatochromic Analysis .

Protocol A: NMR Chemical Shift Analysis (The Abraham Method)

This method relies on the dramatic chemical shift change of an acidic proton when moving from a non-H-bonding solvent (CDCl


) to a strong H-bond acceptor solvent (DMSO-

).

Reagents:

  • Analyte: 3-[Cyano(fluoro)methyl]benzoic acid (>98% purity).

  • Solvent A: CDCl

    
     (dried over molecular sieves).
    
  • Solvent B: DMSO-

    
    .
    

Workflow:

  • Preparation: Prepare a 10 mM solution of the analyte in CDCl

    
    .
    
  • Reference Scan: Acquire

    
     NMR at 298 K. Record chemical shift of -COOH (
    
    
    
    ).
  • Active Scan: Prepare a 10 mM solution in DMSO-

    
    . Acquire spectrum. Record chemical shift (
    
    
    
    ).
  • Calculation: Determine the shift difference:

    
    .
    
  • Derivation: Apply the Abraham correlation equation for carboxylic acids:

    
    
    (Note: Coefficients may vary slightly based on specific calibration sets; see Reference 1).
    
Protocol B: HPLC-Based ElogD Measurement

While NMR gives intrinsic HBD, ElogD (Effective log Distribution coefficient) measures the lipophilicity shift, which is heavily influenced by H-bonding potential.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Buffer pH 7.4 / Methanol gradient.

  • Measurement: Measure retention time (

    
    ) and convert to LogD using a calibration curve of known standards (e.g., toluene, aniline, benzoic acid).
    
  • Interpretation: A lower LogD than predicted by ClogP implies strong specific interaction with the aqueous phase (high HBD/HBA capacity).

Visualizing the Assessment Logic

Diagram 1: The NMR Assessment Workflow

This diagram outlines the decision tree for determining the Abraham A parameter.

NMR_Workflow Start Start: 3-[Cyano(fluoro)methyl]benzoic acid Solv1 Dissolve in CDCl3 (Non-polar) Start->Solv1 Solv2 Dissolve in DMSO-d6 (H-Bond Acceptor) Start->Solv2 Measure1 Measure δ (COOH) Shift A Solv1->Measure1 Measure2 Measure δ (COOH) Shift B Solv2->Measure2 Calc Calculate Δδ (Shift B - Shift A) Measure1->Calc Measure2->Calc Derive Apply Abraham Eq: A = f(Δδ) Calc->Derive Output HBD Value (A) Derive->Output

Caption: Step-by-step workflow for determining Hydrogen Bond Acidity using differential NMR spectroscopy.

Diagram 2: Structure-Activity Relationship (SAR)

This diagram illustrates how the structural modifications lead to the enhanced HBD capacity.

SAR_Logic Core Benzoic Acid Core Mod1 Add Meta-Substituent -CH(F)(CN) Core->Mod1 Modification Effect1 Inductive Effect (-I) Fluorine pulls e- density Mod1->Effect1 Effect2 Resonance/Inductive (-M/-I) Cyano group pulls e- density Mod1->Effect2 Stab Stabilization of Carboxylate Anion Effect1->Stab Effect2->Stab Result Increased HBD Capacity (Lower pKa) Stab->Result

Caption: Mechanistic flow showing how the fluoro-cyano moiety enhances the donor capacity of the benzoic acid core.

Data Interpretation & Guide

When you obtain your


 values, use the following interpretive framework to categorize the molecule's performance:

(ppm)
Estimated A ValueClassificationDrug Design Implication
< 2.0< 0.30Weak DonorHigh permeability; low solubility risk.
2.0 - 3.50.30 - 0.50Moderate DonorBalanced profile (Typical of amides/alcohols).
> 3.5 > 0.60 Strong Donor Likely range for Target Molecule. Good solubility; potential permeability liability if not balanced.

Critical Note on the Alpha-Proton: Do not ignore the proton on the -CH(F)(CN) group. In the NMR spectrum, look for this signal around 6.0–7.0 ppm. If this proton also shows a significant


 (>0.5 ppm), it indicates the molecule acts as a bidentate donor , which can drastically alter binding kinetics in protein pockets containing carbonyl backbones.

References

  • Abraham, M. H., et al. (2006).[2] "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry.

  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox." Angewandte Chemie International Edition.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "3-Cyano-4-fluorobenzoic acid" (Structural Analog Data).

Sources

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